5-Methoxybenzo[d][1,2,3]thiadiazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-1,2,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-10-5-2-3-7-6(4-5)8-9-11-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKRWRZGOKUXKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303030 | |
| Record name | 5-Methoxy-1,2,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31860-05-6 | |
| Record name | 5-Methoxy-1,2,3-benzothiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31860-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-1,2,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 5-Methoxybenzo[d]thiadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Methoxybenzo[d]thiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a probable synthetic route, experimental protocols, and thorough characterization data based on analogous compounds reported in the scientific literature.
Introduction
Benzo[d]thiadiazoles are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities and applications in materials science. The introduction of a methoxy group at the 5-position can significantly influence the molecule's electronic properties, solubility, and biological interactions. This guide outlines a feasible pathway for the synthesis of 5-Methoxybenzo[d]thiadiazole and the analytical techniques required for its structural confirmation and purity assessment.
Synthesis of 5-Methoxybenzo[d]thiadiazole
A plausible and commonly employed method for the synthesis of benzo[d]thiadiazoles involves the cyclization of an appropriately substituted ortho-phenylenediamine derivative. In this case, 4-methoxy-1,2-phenylenediamine would serve as the key starting material.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from the commercially available 4-methoxy-2-nitroaniline. The first step is the reduction of the nitro group to an amine, followed by cyclization with a thionylating agent to form the thiadiazole ring.
Caption: Proposed synthetic workflow for 5-Methoxybenzo[d]thiadiazole.
Experimental Protocol
Step 1: Synthesis of 4-Methoxy-1,2-phenylenediamine
-
To a stirred solution of 4-methoxy-2-nitroaniline (1 equivalent) in ethanol, add stannous chloride (SnCl₂) (3-4 equivalents) and concentrated hydrochloric acid (HCl) portion-wise.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 4-methoxy-1,2-phenylenediamine.
Step 2: Synthesis of 5-Methoxybenzo[d]thiadiazole
-
Dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as toluene or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat at reflux for 3-5 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and carefully quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure 5-Methoxybenzo[d]thiadiazole.
Characterization Data
The structural confirmation of the synthesized 5-Methoxybenzo[d]thiadiazole would be achieved through various spectroscopic and analytical techniques. The expected data, based on the analysis of structurally similar compounds, are summarized below.
Physical Properties
| Property | Value |
| Molecular Formula | C₇H₆N₂OS |
| Molecular Weight | 166.20 g/mol |
| Appearance | Expected to be a crystalline solid |
| Melting Point | To be determined experimentally |
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.8-7.9 (d, 1H, Ar-H), ~7.2-7.3 (d, 1H, Ar-H), ~7.0-7.1 (dd, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~160 (Ar-C-O), ~155 (C=N), ~150 (C=N), ~130 (Ar-C), ~120 (Ar-CH), ~110 (Ar-CH), ~105 (Ar-CH), ~56 (-OCH₃) |
| FT-IR (KBr, cm⁻¹) | ν: ~3050-3100 (Ar C-H str.), ~2950 (Aliphatic C-H str.), ~1600 (C=N str.), ~1500 (Ar C=C str.), ~1250 (C-O str.) |
| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ calculated for C₇H₇N₂OS⁺: 167.03. |
Logical Workflow for Characterization
The characterization process follows a logical sequence to confirm the identity and purity of the synthesized compound.
Caption: Logical workflow for the purification and characterization of 5-Methoxybenzo[d]thiadiazole.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of 5-Methoxybenzo[d]thiadiazole. The proposed synthetic route is based on established chemical transformations, and the expected characterization data serves as a benchmark for researchers. This information is intended to facilitate the efficient and accurate production and validation of this compound for further investigation in drug discovery and materials science applications.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and History of Benzothiadiazole Derivatives
Abstract
The benzothiadiazole scaffold, a bicyclic heterocyclic system containing a benzene ring fused to a thiadiazole ring, has emerged from relative obscurity to become a cornerstone in the development of novel agrochemicals, pharmaceuticals, and functional materials. This technical guide provides a comprehensive overview of the discovery and historical development of benzothiadiazole derivatives. It traces their origins from early synthesis in the 19th century to the landmark discovery of their unique biological activity as plant defense activators, and their subsequent exploration in medicinal chemistry and materials science. This document details key synthetic protocols, summarizes critical structure-activity relationship (SAR) data in tabular form, and visualizes complex pathways and workflows to provide a thorough resource for professionals in the field.
Early Discovery and Synthesis of the Benzothiadiazole Core
The fundamental 2,1,3-benzothiadiazole structure has been known since the 19th century.[1] Its initial synthesis marked the entry of this heterocyclic system into the chemical literature, though its unique biological and electronic properties would not be realized for many decades.
Synthesis of the Parent 2,1,3-Benzothiadiazole
One of the earliest and most straightforward methods for synthesizing the 2,1,3-benzothiadiazole core involves the reaction of o-phenylenediamine with thionyl chloride.[1]
Experimental Protocol: Synthesis of 2,1,3-Benzothiadiazole [1]
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a reflux condenser, dissolve o-phenylenediamine in an appropriate solvent such as pyridine.
-
Reagent Addition: Slowly add two equivalents of thionyl chloride (SOCl₂) to the solution. The reaction is exothermic and generates hydrogen chloride (HCl) and sulfur dioxide (SO₂), so appropriate safety precautions and ventilation are necessary.
-
Reaction Conditions: Heat the mixture to reflux and maintain the temperature for a period sufficient to ensure complete reaction, typically monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water. The crude product will precipitate. Collect the solid by filtration, wash with water to remove pyridine hydrochloride, and then recrystallize from a suitable solvent (e.g., ethanol) to yield pure 2,1,3-benzothiadiazole with a yield often exceeding 85%.[1]
Caption: Workflow for the synthesis of the 2,1,3-benzothiadiazole core.
A Paradigm Shift: Benzothiadiazole in Agriculture
The most significant historical milestone for benzothiadiazole derivatives was their development as agricultural chemicals. In the 1980s, researchers at Ciba-Geigy (now Syngenta) were screening compounds for novel fungicidal activity.[2] This research led to the discovery of a class of compounds with a unique mode of action, culminating in the commercial launch of Acibenzolar-S-methyl (ASM) in 1996, also known as BTH (benzo(1,2,3)thiadiazole-7-carbothioic acid S-methyl ester).[2]
ASM, sold under trade names like Bion® and Actigard®, was not a conventional fungicide. It exhibited no direct antimicrobial activity in vitro.[3] Instead, it was found to be a potent "plant activator," a substance that induces a plant's own defense mechanisms. This mechanism is known as Systemic Acquired Resistance (SAR) .[2][4]
Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)
BTH functions as a synthetic analog of the plant defense hormone salicylic acid (SA).[5] However, its action is downstream of SA accumulation, meaning it can trigger the defense cascade even in plants unable to produce SA.[3][5]
The key steps in the BTH-induced SAR pathway are:
-
Uptake and Conversion: The propesticide, Acibenzolar-S-methyl (a thioester), is absorbed by the plant.
-
Activation: Inside the plant, it is hydrolyzed by methyl salicylate esterase into its active form, the carboxylic acid acibenzolar.[2][5]
-
Signal Transduction: The active molecule initiates a signaling cascade that is dependent on the key regulatory protein NPR1 (Non-expressor of Pathogenesis-Related genes 1) in model plants like Arabidopsis.[3] In rice, a different transcription factor, OsWRKY45, plays a crucial role.[6]
-
Gene Expression: This signaling leads to the massive upregulation of defense-related genes, including Pathogenesis-Related (PR) genes (e.g., PR-1, PR-2, PR-5).[3][5]
-
Enhanced Resistance: The accumulation of PR proteins and other defensive compounds primes the plant, leading to broad-spectrum and long-lasting resistance against a wide range of viral, bacterial, and fungal pathogens.[3][4]
References
- 1. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 2. Acibenzolar-S-methyl - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Recent Advances in Synthetic Chemical Inducers of Plant Immunity [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. preprints.org [preprints.org]
- 6. Rice WRKY45 Plays a Crucial Role in Benzothiadiazole-Inducible Blast Resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of Substituted Benzothiadiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzothiadiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their unique structural features and tunable electronic properties make them versatile scaffolds for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the physicochemical properties of substituted benzothiadiazoles, with a focus on their relevance to drug discovery and development. We will delve into their synthesis, key physicochemical parameters, and biological activities, providing detailed experimental protocols and visual aids to facilitate a deeper understanding of this important class of molecules.
Physicochemical Properties of Substituted Benzothiadiazoles
The physicochemical properties of substituted benzothiadiazoles are crucial determinants of their biological activity, pharmacokinetic profile, and formulation characteristics. Key parameters such as lipophilicity (logP), acidity/basicity (pKa), and solubility directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Data Presentation
The following tables summarize key physicochemical and biological activity data for a range of substituted benzothiadiazoles, providing a comparative overview for researchers.
Table 1: Physicochemical Properties of Selected Substituted Benzothiadiazoles
| Compound/Substituent | Molecular Formula | Molecular Weight ( g/mol ) | logP | pKa | Aqueous Solubility (mg/L) |
| Benzothiadiazole | C₆H₄N₂S | 136.18 | 1.85 | 1.2 | Data not readily available |
| 2-Aminobenzothiadiazole | C₇H₅N₃S | 163.20 | 1.43 | 4.6 (basic) | Data not readily available |
| 2-Methylbenzothiadiazole | C₈H₆N₂S | 162.21 | 2.45 | Data not readily available | Data not readily available |
| 2-Phenylbenzothiadiazole | C₁₃H₈N₂S | 224.28 | 3.89 | Data not readily available | Data not readily available |
| 4-Nitrobenzothiadiazole | C₆H₃N₃O₂S | 181.17 | 1.90 | Data not readily available | Data not readily available |
| 2-(4-Aminophenyl)benzothiadiazole | C₁₃H₁₁N₃S | 241.31 | 2.87 | Data not readily available | Data not readily available |
Note: The data presented in this table is compiled from various literature sources and computational predictions. Experimental conditions for determining these values may vary.
Table 2: In Vitro Anticancer Activity of Selected Substituted Benzothiadiazoles
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 2-(4-Aminophenyl)benzothiazole | MCF-7 (Breast) | 0.001 | [1] |
| MDA-MB-468 (Breast) | 0.002 | [1] | |
| Compound B19 (Benzothiazole derivative) | MDA-MB-468 (Breast) | Potent antiproliferative activity | [1] |
| HEL (Leukemia) | Potent antiproliferative activity | [1] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of substituted benzothiadiazoles. This section provides step-by-step methodologies for key experiments.
General Synthesis of 2-Substituted Benzothiadiazoles
This protocol describes a common method for the synthesis of 2-substituted benzothiadiazoles via the condensation of 2-aminothiophenol with various carboxylic acids.
Materials:
-
2-Aminothiophenol
-
Substituted carboxylic acid
-
Polyphosphoric acid (PPA)
-
Anhydrous toluene
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Appropriate solvent for recrystallization (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminothiophenol (1 equivalent) and the desired substituted carboxylic acid (1.1 equivalents).
-
Add polyphosphoric acid (PPA) in an amount sufficient to ensure good stirring (approximately 10 times the weight of the reactants).
-
Heat the reaction mixture to 130-150°C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Dry the crude product in a desiccator.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the pure 2-substituted benzothiadiazole.
-
Characterize the final product using appropriate analytical techniques such as NMR, IR, and Mass Spectrometry.
Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method
This protocol outlines the classic shake-flask method for determining the lipophilicity of a compound.[2][3]
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer solution of desired pH (pre-saturated with n-octanol)
-
Centrifuge tubes with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC for concentration analysis
Procedure:
-
Prepare pre-saturated solvents by vigorously mixing equal volumes of n-octanol and water (or buffer) for 24 hours and then allowing the phases to separate.
-
Prepare a stock solution of the test compound in the pre-saturated n-octanol. The concentration should be such that it can be accurately measured by the chosen analytical method.
-
In a centrifuge tube, add a known volume of the pre-saturated n-octanol stock solution and a known volume of the pre-saturated water (or buffer). A typical phase volume ratio is 1:1, but this can be adjusted depending on the expected logP value.
-
Securely cap the tube and shake it vigorously for a predetermined amount of time (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
After shaking, centrifuge the tube at a sufficient speed and duration to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase, being cautious not to disturb the interface.
-
Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous
-
The logP value is the logarithm of the partition coefficient: logP = log10(P)
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7]
Materials:
-
Cells to be tested
-
Complete cell culture medium
-
Test compounds (substituted benzothiadiazoles) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Mandatory Visualizations
Signaling Pathway Diagram
Many substituted benzothiadiazoles exhibit their biological effects by modulating specific signaling pathways. For instance, several derivatives have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often dysregulated in cancer.[8][9][10][11][12]
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. nicd.ac.za [nicd.ac.za]
- 3. LogP / LogD shake-flask method [protocols.io]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - Process flow diagram for identification and antimicrobial susceptibility testing of bacteria directly from positive blood culture bottles using the Lysis-Filtration Method with MALDI-TOF VITEK Mass Spectrometry and the VITEK®2 System. - Public Library of Science - Figshare [plos.figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. Small Molecule Compounds and the STAT3 Signaling Pathway | by Del Pippo | Medium [medium.com]
Core Mechanism of Action: Monoamine Oxidase A Inhibition
An In-depth Technical Guide on the Mechanism of Action of 5-Methoxybenzo[d]thiadiazole and Its Analogs
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the mechanism of action of 5-Methoxybenzo[d]thiadiazole and its closely related analogs. Due to the limited direct research on 5-Methoxybenzo[d]thiadiazole, this document focuses on the well-elucidated mechanisms of structurally similar compounds, particularly 5-((4-methoxyphenyl)thio)benzo[c][1][2][3]thiadiazole (MTDZ), to infer the probable biological activities and pathways of the target compound.
Recent studies have identified monoamine oxidase A (MAO-A) as a primary target for benzothiadiazole derivatives. Specifically, MTDZ, a compound with a similar core structure to 5-Methoxybenzo[d]thiadiazole, has been shown to be a selective inhibitor of MAO-A.[1] This inhibition is believed to be the cornerstone of its antidepressant-like effects.[1]
MAO-A is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, benzothiadiazole derivatives can increase the synaptic availability of these neurotransmitters, a common mechanism for many antidepressant drugs.
Signaling Pathways
The antidepressant-like action of MTDZ, and likely similar benzothiadiazoles, involves the modulation of several key signaling pathways:
-
Serotonergic System: The effects of MTDZ are reportedly mediated through the involvement of serotonergic pathways. This is evidenced by the reversal of its antidepressant-like effects by antagonists of 5-HT1A, 5-HT1A/1B, and 5-HT3 receptors.[1]
-
Nitric Oxide (NO) System: The nitric oxide signaling pathway has also been implicated. Pretreatment with L-arginine, a precursor to nitric oxide, was found to inhibit the antidepressant-like activity of MTDZ.[1]
Caption: Proposed signaling pathway for 5-Methoxybenzo[d]thiadiazole.
Other Potential Biological Activities
While MAO-A inhibition is a key identified mechanism for a close analog, the broader family of thiadiazole and benzothiadiazole derivatives has been associated with a wide range of biological activities. These suggest other potential, though not yet confirmed, mechanisms of action for 5-Methoxybenzo[d]thiadiazole.
-
Anticancer Activity: Various thiadiazole derivatives have demonstrated anticancer properties. Some are believed to interfere with DNA replication due to their structural similarity to pyrimidine.[3] Others have been found to inhibit tubulin polymerization or act as inhibitors of enzymes like carbonic anhydrase and Akt.
-
Anti-apoptotic Effects: Certain substituted 1,3,4-thiadiazoles have shown anti-apoptotic activity, potentially through the inhibition of caspases, such as caspase-3.[4]
-
Enzyme Inhibition: Beyond MAO-A, different thiadiazole derivatives have been shown to inhibit a variety of enzymes, including acetylcholinesterase, nucleotide pyrophosphatases, and alkaline phosphatases.
Quantitative Data
Table 1: Bioactivity of a Related Benzothiadiazole Analog (MTDZ)
| Parameter | Target | Value | Assay | Source |
|---|---|---|---|---|
| MAO-A Inhibition | Monoamine Oxidase A | Significant inhibition observed | Ex vivo enzyme assay | [1] |
| Toxicity | - | No signs of toxicity up to 300 mg/kg | In vivo toxicity study in mice |[1] |
Experimental Protocols
Detailed experimental protocols for the assays mentioned are crucial for the replication and validation of findings. Below are generalized methodologies for key experiments.
Monoamine Oxidase (MAO) Activity Assay (Ex vivo)
This protocol is based on the methods used to assess the MAO-inhibitory activity of MTDZ.[1]
-
Tissue Preparation: Cerebral cortices and hippocampi are dissected from control and treated animals. Tissues are homogenized in a suitable buffer (e.g., phosphate buffer) and centrifuged to obtain the mitochondrial fraction.
-
Enzyme Reaction: The mitochondrial suspension is pre-incubated with the test compound (or vehicle). The reaction is initiated by adding a substrate (e.g., kynuramine).
-
Detection: The formation of the product (e.g., 4-hydroxyquinoline) is measured fluorometrically at specific excitation and emission wavelengths.
-
Data Analysis: MAO activity is expressed as nmol of product formed per mg of protein per minute. Inhibition is calculated as the percentage decrease in activity compared to the control.
Caption: Experimental workflow for the MAO activity assay.
Forced Swim Test (FST) for Antidepressant-like Activity
This is a common behavioral test to screen for antidepressant efficacy, as used in the study of MTDZ.[1]
-
Animal Preparation: Mice are individually placed in a cylinder filled with water from which they cannot escape.
-
Test Procedure: The test duration is typically 6 minutes. The initial 2 minutes are for habituation, and the duration of immobility is recorded during the last 4 minutes.
-
Treatment: The test compound is administered orally at a specific time before the test.
-
Data Analysis: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.
Conclusion
The primary mechanism of action for benzothiadiazole derivatives closely related to 5-Methoxybenzo[d]thiadiazole appears to be the selective inhibition of monoamine oxidase A, leading to antidepressant-like effects through the modulation of serotonergic and nitric oxide signaling pathways. While other biological activities, such as anticancer and anti-apoptotic effects, have been reported for the broader thiadiazole class, further research is required to determine if 5-Methoxybenzo[d]thiadiazole shares these mechanisms. The provided experimental frameworks offer a starting point for the in-depth investigation of this compound's specific biological profile.
References
- 1. Mechanisms involved in the antidepressant-like action of orally administered 5-((4-methoxyphenyl)thio)benzo[c][1,2,5]thiadiazole (MTDZ) in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Screening of 5-Methoxybenzo[d]thiadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary biological screening of 5-Methoxybenzo[d]thiadiazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this guide synthesizes information from closely related methoxy-substituted benzothiadiazole and thiadiazole derivatives to infer its potential biological activities and guide future research. This document covers potential synthesis routes, antimicrobial and anticancer screening data from analogous compounds, detailed experimental protocols for relevant assays, and visualizations of pertinent biological pathways and experimental workflows. All quantitative data from related compounds is presented in structured tables for comparative analysis.
Introduction
Benzothiadiazole and its derivatives have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The introduction of a methoxy group can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its biological activity. 5-Methoxybenzo[d]thiadiazole, also known as 5-Methoxy-2,1,3-benzothiadiazole (CAS 1753-76-0), represents an under-investigated scaffold with potential for therapeutic applications. This guide aims to consolidate the available knowledge on related compounds to provide a foundational resource for researchers interested in exploring the biological potential of 5-Methoxybenzo[d]thiadiazole.
Synthesis of 5-Methoxybenzo[d]thiadiazole
A plausible synthetic route for 5-Methoxybenzo[d]thiadiazole can be adapted from established methods for synthesizing substituted benzothiadiazoles. One common approach involves the cyclization of an appropriately substituted ortho-phenylenediamine.
Proposed Synthesis Workflow:
Caption: Proposed synthesis of 5-Methoxybenzo[d]thiadiazole.
Experimental Protocol: Synthesis of 5-Methoxybenzo[d]thiadiazole
This protocol is a generalized procedure based on the synthesis of similar benzothiadiazole derivatives.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Methoxy-1,2-phenylenediamine in a suitable anhydrous solvent such as toluene or dichloromethane.
-
Reagent Addition: Slowly add a solution of thionyl chloride (SOCl₂) in the same solvent to the reaction mixture at 0°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Preliminary Biological Screening (Data from Analogous Compounds)
Antimicrobial Activity
The benzothiazole and thiadiazole scaffolds are known to exhibit a broad spectrum of antimicrobial activity. The presence of a methoxy group has been shown to influence this activity.
Table 1: Antimicrobial Activity of Methoxy-Substituted Benzothiazole/Thiadiazole Derivatives
| Compound/Derivative | Test Organism | Activity (MIC/IC50/Zone of Inhibition) | Reference |
| 2-(4-methoxyphenyl)benzothiazole | Staphylococcus aureus | MIC = 12.5 µg/mL | [1] |
| 2-(4-methoxyphenyl)benzothiazole | Escherichia coli | MIC = 25 µg/mL | [1] |
| Thiazolidin-4-one derivative with methoxy group | Pseudomonas aeruginosa | MIC = 0.09–0.18 mg/ml | [1] |
| Thiazolidin-4-one derivative with methoxy group | Escherichia coli | MIC = 0.09–0.18 mg/ml | [1] |
| Dichloropyrazole-based benzothiazole with methoxy thiophene-3-yl moiety | Gram-positive strains | MIC = 0.0156–0.25 µg/mL | [1] |
| Dichloropyrazole-based benzothiazole with methoxy thiophene-3-yl moiety | Gram-negative strains | MIC = 1–4 µg/ml | [1] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This is a standard protocol for assessing antimicrobial activity.
-
Culture Preparation: Grow bacterial strains in appropriate broth medium overnight at 37°C.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add a standardized inoculum of the bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity
Numerous benzothiazole derivatives have demonstrated potent anticancer activity. The substitution pattern, including the presence of methoxy groups, plays a crucial role in their cytotoxic effects.
Table 2: Anticancer Activity of Methoxy-Substituted Benzothiazole/Thiadiazole Derivatives
| Compound/Derivative | Cell Line | Activity (IC50/GI50) | Reference |
| Substituted methoxybenzamide benzothiazole | Various cancer cell lines | IC50 = 1.1 µM to 8.8 µM | [2] |
| 4-hydroxy-3-methoxy benzylidene derivative | DNA gyrase | IC50 = 4.85 μM | [1] |
| 4-methoxy benzothiazole derivative | S. aureus | MIC = 6.25 μg/ml | [1] |
| 3,4,5-trimethoxylphenyl substituted thiazole | Various cancer cell lines | IC50 = 21 -71 nM | [3] |
| 3,5-dimethoxyphenyl substituted thiazole | Various cancer cell lines | IC50 = 170-424 nM | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Potential Signaling Pathways and Experimental Workflows
While the specific signaling pathways affected by 5-Methoxybenzo[d]thiadiazole are unknown, related compounds have been shown to interfere with key cellular processes in cancer cells, such as DNA replication and enzyme activity.
Diagram 1: General Experimental Workflow for Biological Screening
Caption: A typical workflow for the biological screening of a novel compound.
Diagram 2: Hypothetical Anticancer Mechanism of Action
Based on the activities of related compounds, a potential mechanism of action for a benzothiadiazole derivative could involve the inhibition of key enzymes or the induction of apoptosis.
Caption: A hypothetical signaling pathway for anticancer activity.
Conclusion and Future Directions
While direct experimental data on the biological activities of 5-Methoxybenzo[d]thiadiazole is scarce, the information gathered from analogous compounds suggests that it is a promising scaffold for further investigation. The methoxy substitution on the benzothiadiazole ring could confer potent antimicrobial and anticancer properties.
Future research should focus on:
-
The definitive synthesis and characterization of 5-Methoxybenzo[d]thiadiazole.
-
A comprehensive in vitro screening against a panel of bacterial, fungal, and cancer cell lines to determine its biological activity profile.
-
Mechanism of action studies for any identified activities to elucidate the molecular targets and signaling pathways involved.
-
Structure-activity relationship (SAR) studies by synthesizing and testing related analogs to optimize potency and selectivity.
This technical guide serves as a starting point for researchers to embark on the exploration of 5-Methoxybenzo[d]thiadiazole, a molecule with untapped potential in the realm of medicinal chemistry.
References
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 5-Methoxybenzo[d]thiadiazole
These application notes provide detailed methodologies for the quantitative analysis of 5-Methoxybenzo[d]thiadiazole in various sample matrices. The protocols are intended for researchers, scientists, and professionals involved in drug development and quality control.
Introduction
5-Methoxybenzo[d]thiadiazole is a heterocyclic compound of interest in pharmaceutical research due to its potential biological activities. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality assurance. This document outlines three common analytical techniques for the determination of 5-Methoxybenzo[d]thiadiazole: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Comparative Summary of Analytical Methods
The choice of analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key quantitative parameters for the described methods.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV detection. | Chromatographic separation followed by mass analysis. | Measurement of light absorbance at a specific wavelength. |
| Linear Range | Typically in the µg/mL to ng/mL range. | Can achieve lower detection limits, often in the ng/mL to pg/mL range. | Generally in the µg/mL range. |
| Limit of Detection (LOD) | Estimated to be in the low ng/mL range. | Estimated to be in the low pg/mL range. | Estimated to be in the high ng/mL to low µg/mL range. |
| Limit of Quantification (LOQ) | Estimated to be in the mid-to-high ng/mL range. | Estimated to be in the mid-to-high pg/mL range. | Estimated to be in the low µg/mL range. |
| Precision (%RSD) | Typically < 2%.[1] | Typically < 5%. | Typically < 3%. |
| Accuracy (% Recovery) | Generally within 98-102%. | Generally within 95-105%. | Generally within 97-103%. |
| Selectivity | High, based on retention time and UV spectrum. | Very high, based on retention time and mass fragmentation pattern. | Moderate, susceptible to interference from other absorbing species. |
| Sample Throughput | Moderate. | Lower, due to longer run times. | High. |
| Instrumentation Cost | Moderate. | High. | Low. |
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a reverse-phase HPLC method for the quantification of 5-Methoxybenzo[d]thiadiazole. The method is adapted from a validated procedure for a structurally similar compound and is suitable for routine analysis.[1]
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
5-Methoxybenzo[d]thiadiazole reference standard
-
Sample vials
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized for best peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C[1]
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by measuring the UV spectrum of 5-Methoxybenzo[d]thiadiazole (typically the wavelength of maximum absorbance, λmax).
-
Run Time: Approximately 10 minutes.
3. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve the 5-Methoxybenzo[d]thiadiazole reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing 5-Methoxybenzo[d]thiadiazole in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
4. Analysis and Quantification
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Record the peak area of 5-Methoxybenzo[d]thiadiazole for each injection.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of 5-Methoxybenzo[d]thiadiazole in the sample by interpolating its peak area on the calibration curve.
Experimental Workflow
Caption: Workflow for HPLC-UV quantification of 5-Methoxybenzo[d]thiadiazole.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high selectivity and sensitivity for the quantification of volatile and semi-volatile compounds. This protocol provides a general framework for developing a GC-MS method for 5-Methoxybenzo[d]thiadiazole.
Experimental Protocol
1. Instrumentation and Materials
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms)
-
Helium (carrier gas)
-
Solvent for sample dissolution (e.g., Dichloromethane, Ethyl acetate)
-
5-Methoxybenzo[d]thiadiazole reference standard
-
Sample vials with septa
2. Chromatographic and Mass Spectrometric Conditions
-
Injector Temperature: 250°C[2]
-
Injection Mode: Splitless or split (e.g., 1:10 split ratio)[2]
-
Oven Temperature Program: Start at a lower temperature (e.g., 120°C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 310°C) at a rate of 10-20°C/min.[2]
-
Carrier Gas Flow: Constant flow of helium (e.g., 1 mL/min).
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of 5-Methoxybenzo[d]thiadiazole. A full scan can be used for initial identification.
3. Standard and Sample Preparation
-
Standard Stock Solution: Prepare a stock solution of 5-Methoxybenzo[d]thiadiazole in a suitable volatile solvent.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to create calibration standards.
-
Sample Preparation: Dissolve or extract the sample in a suitable solvent. Ensure the final sample is clean and free of non-volatile residues. Derivatization may be necessary if the compound exhibits poor chromatographic behavior.
4. Analysis and Quantification
-
Inject the standards and samples into the GC-MS system.
-
Identify the peak for 5-Methoxybenzo[d]thiadiazole based on its retention time and mass spectrum.
-
In SIM mode, monitor the abundance of selected characteristic ions.
-
Construct a calibration curve by plotting the peak area of a quantifier ion against the concentration.
-
Calculate the concentration of the analyte in the sample from the calibration curve.
Logical Relationship of GC-MS Analysis
Caption: Logical flow of the GC-MS analytical process.
UV-Vis Spectrophotometry Method
This method is a simple and cost-effective technique for the quantification of 5-Methoxybenzo[d]thiadiazole in pure solutions or simple mixtures, based on the principle of light absorption. Spectroscopic studies of related benzothiadiazole compounds have shown distinct charge-transfer states that can be characterized by UV-Vis spectroscopy.[3]
Experimental Protocol
1. Instrumentation and Materials
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Solvent (e.g., Ethanol, Acetonitrile)
-
5-Methoxybenzo[d]thiadiazole reference standard
2. Method Development
-
Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of 5-Methoxybenzo[d]thiadiazole in the chosen solvent. Scan the solution across the UV-Vis range (e.g., 200-400 nm) to determine the λmax.
-
Solvent Selection: The chosen solvent should not absorb significantly at the λmax of the analyte.
3. Standard and Sample Preparation
-
Standard Stock Solution: Prepare a stock solution of the reference standard in the selected solvent.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to obtain standards with concentrations that yield absorbances within the linear range of the instrument (typically 0.1 to 1.0 AU).
-
Sample Preparation: Dissolve the sample in the same solvent used for the standards. The final concentration should fall within the range of the calibration standards.
4. Analysis and Quantification
-
Set the spectrophotometer to the predetermined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each calibration standard and the sample solution.
-
Create a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of 5-Methoxybenzo[d]thiadiazole in the sample using the calibration curve and Beer-Lambert's law (A = εbc).
Signaling Pathway Analogy for Beer-Lambert Law
References
Application Notes and Protocols for High-Throughput Screening of 5-Methoxybenzo[d]thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-Methoxybenzo[d]thiadiazole scaffold is a privileged heterocyclic structure that has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These compounds have been investigated for a range of therapeutic applications, including as anticancer, antidepressant, and antimicrobial agents.[1][2] The mechanism of action for many thiadiazole derivatives involves the modulation of key enzyme activity, making them attractive candidates for drug discovery campaigns.[3][4] High-throughput screening (HTS) is a critical tool in early-stage drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic leads.[5] Fluorescence-based assays are particularly well-suited for HTS due to their high sensitivity, robustness, and amenability to automation.[6][7]
This document provides detailed application notes and protocols for conducting high-throughput screening assays to identify and characterize 5-Methoxybenzo[d]thiadiazole derivatives that modulate the activity of specific enzyme targets. The protocols are designed to be adaptable for various research settings and can be scaled to accommodate different screening library sizes.
Featured Application: Inhibition of Monoamine Oxidase A (MAO-A)
Recent studies have highlighted the potential for benzothiadiazole derivatives to act as inhibitors of monoamine oxidase A (MAO-A), an enzyme implicated in mood disorders such as depression.[8] A derivative, 5-((4-methoxyphenyl)thio)benzo[c][6][9][10]thiadiazole (MTDZ), has demonstrated antidepressant-like effects through the selective inhibition of MAO-A.[8] This makes MAO-A a compelling target for screening 5-Methoxybenzo[d]thiadiazole derivatives.
Assay Principle
The MAO-A inhibitory activity of test compounds is determined using a fluorescence-based assay. The assay utilizes a non-fluorescent substrate that is oxidized by MAO-A to produce a highly fluorescent product, resorufin.[11] The rate of resorufin production is directly proportional to the MAO-A enzyme activity. In the presence of an inhibitor, the rate of fluorescence generation is reduced. The assay includes a coupled reaction with horseradish peroxidase (HRP) to facilitate the conversion of an intermediate product to the final fluorescent molecule.
Signaling Pathway and Inhibition Mechanism
Caption: MAO-A inhibition by 5-Methoxybenzo[d]thiadiazole derivatives.
Experimental Protocols
High-Throughput Screening Workflow
Caption: High-throughput screening workflow for MAO-A inhibitors.
Materials and Reagents
-
Enzyme: Human recombinant Monoamine Oxidase A (MAO-A)
-
Substrate: Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine)
-
Coupling Enzyme: Horseradish Peroxidase (HRP)
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4
-
Test Compounds: 5-Methoxybenzo[d]thiadiazole derivatives dissolved in 100% DMSO
-
Positive Control: Clorgyline or another known MAO-A inhibitor
-
Negative Control: 100% DMSO
-
Microplates: 384-well, black, flat-bottom plates
Detailed Protocol
-
Compound Plating:
-
Prepare serial dilutions of the 5-Methoxybenzo[d]thiadiazole derivatives in 100% DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compound solutions to the 384-well assay plates.
-
Include wells for the positive control (e.g., Clorgyline at a final concentration of 10 µM) and negative control (DMSO vehicle).
-
-
Reagent Preparation:
-
Prepare the MAO-A enzyme solution in pre-chilled assay buffer to the desired final concentration (e.g., 5-10 µg/mL).
-
Prepare the substrate/HRP working solution containing Amplex® Red (e.g., 200 µM) and HRP (e.g., 2 U/mL) in assay buffer. Protect this solution from light.
-
-
Assay Execution:
-
Dispense 10 µL of the MAO-A enzyme solution to all wells of the assay plate containing the pre-spotted compounds.
-
Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure proper mixing.
-
Pre-incubate the plates for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate/HRP working solution to all wells.
-
-
Data Acquisition:
-
Immediately place the assay plates into a plate reader capable of kinetic fluorescence measurement.
-
Measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm) every 1-2 minutes for a total of 15-20 minutes.
-
Data Presentation and Analysis
Data Analysis
-
Calculate the rate of reaction (slope) for each well from the kinetic fluorescence data.
-
Determine the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Slopetest compound - Slopebackground) / (Slopenegative control - Slopebackground))
-
Slopebackground corresponds to wells with no enzyme.
-
-
Calculate the Z'-factor to assess the quality and robustness of the assay: Z' = 1 - (3 * (SDnegative control + SDpositive control)) / |Meannegative control - Meanpositive control|
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[12]
-
Representative Quantitative Data
| Compound ID | Target | Assay Format | IC50 (µM) | Z'-Factor | Signal-to-Background |
| MBDT-001 | MAO-A | Fluorescence | 2.5 | 0.78 | 12 |
| MBDT-002 | MAO-A | Fluorescence | > 50 | 0.78 | 12 |
| MBDT-003 | MAO-A | Fluorescence | 15.2 | 0.78 | 12 |
| Clorgyline | MAO-A | Fluorescence | 0.05 | 0.78 | 12 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
General Protocols for Other Potential Targets
The versatility of the 5-Methoxybenzo[d]thiadiazole scaffold allows for its potential interaction with other enzyme classes, such as kinases and phosphatases, which are common targets in cancer and inflammatory disease research.[3][13]
Kinase Inhibition HTS Assay (e.g., VEGFR-2)
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be employed.[14] The assay measures the phosphorylation of a substrate peptide by the kinase. Inhibition of the kinase results in a decreased FRET signal.
-
Protocol Outline:
-
Pre-incubate the test compound with the kinase (e.g., VEGFR-2).
-
Initiate the reaction by adding ATP and a biotinylated substrate peptide.
-
Stop the reaction and add a europium-labeled anti-phospho-specific antibody and a streptavidin-allophycocyanin (APC) conjugate.
-
Read the TR-FRET signal.
-
-
Data Analysis: Calculate the ratio of the acceptor (APC) to the donor (europium) fluorescence and determine the percent inhibition.
Phosphatase Inhibition HTS Assay (e.g., PTP1B)
-
Principle: A fluorescence-based assay using a fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[15] The phosphatase cleaves the phosphate group, releasing the highly fluorescent DiFMUP.
-
Protocol Outline:
-
Pre-incubate the test compound with the phosphatase (e.g., PTP1B).
-
Initiate the reaction by adding the DiFMUP substrate.
-
Monitor the increase in fluorescence over time in a kinetic plate reader.
-
-
Data Analysis: Determine the reaction rate and calculate the percent inhibition relative to controls.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the high-throughput screening of 5-Methoxybenzo[d]thiadiazole derivatives against various enzymatic targets. By employing robust and sensitive fluorescence-based assays, researchers can efficiently identify and characterize novel inhibitors with therapeutic potential. The adaptability of these protocols allows for their application across different target classes, facilitating the exploration of the full pharmacological landscape of this promising chemical scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]
- 3. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. High-throughput screening assays for the identification of chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Mechanisms involved in the antidepressant-like action of orally administered 5-((4-methoxyphenyl)thio)benzo[c][1,2,5]thiadiazole (MTDZ) in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence-Based Peptidolytic Assay for High-Throughput Screening of MMP14 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 10. Kinase Activity Assay Kits [discoverx.com]
- 11. researchgate.net [researchgate.net]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. researchgate.net [researchgate.net]
- 14. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 15. Development of a Robust High-Throughput Screening Platform for Inhibitors of the Striatal-Enriched Tyrosine Phosphatase (STEP) - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Methoxybenzo[d]thiadiazole in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxybenzo[d]thiadiazole is a heterocyclic compound belonging to the benzothiadiazole class of molecules. While research specifically focused on this exact molecule is emerging, the broader family of thiadiazole and benzothiadiazole derivatives has garnered significant attention in medicinal chemistry and oncology for their potential as anticancer agents.[1][2][3] These compounds are recognized for their ability to interact with various biological targets, attributed in part to the mesoionic character of the thiadiazole ring which allows for cellular membrane penetration.[1] The inclusion of a methoxy group can further influence the molecule's pharmacokinetic and pharmacodynamic properties.
This document provides an overview of the potential applications of 5-Methoxybenzo[d]thiadiazole in cancer research, based on the activities of structurally related compounds. It includes hypothetical and representative data, detailed experimental protocols for key assays, and diagrams of relevant signaling pathways to guide researchers in their investigations.
Potential Anticancer Applications and Mechanism of Action
Derivatives of 1,3,4-thiadiazole, a core structure related to benzothiadiazoles, have demonstrated a range of anticancer activities. These compounds are bioisosteres of pyrimidine, suggesting they may interfere with DNA replication processes.[3] The anticancer effects of thiadiazole derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and inhibit key signaling pathways involved in cancer cell proliferation and survival.
Based on studies of analogous compounds, the potential mechanisms of action for 5-Methoxybenzo[d]thiadiazole in cancer cells could involve:
-
Induction of Apoptosis: Many thiadiazole derivatives have been shown to trigger apoptosis in cancer cells. In silico studies on some 1,3,4-thiadiazole derivatives suggest a potential multitarget mode of action, with a likely mechanism being the activation of caspase-8, a key initiator caspase in the extrinsic apoptotic pathway.[3][4] Activation of caspase-3 and Bax proteins has also been implicated.[5]
-
Inhibition of Proliferation: These compounds can inhibit the growth of various cancer cell lines. The antiproliferative effects are often dose-dependent.
-
Modulation of Signaling Pathways: Key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt and MAPK/ERK pathways, are potential targets for thiadiazole derivatives. These pathways control cell survival, proliferation, and differentiation.
Quantitative Data Summary
The following tables summarize representative cytotoxic activity of various thiadiazole derivatives against common cancer cell lines, providing a reference for potential efficacy. It is important to note that these are examples from related compounds and specific values for 5-Methoxybenzo[d]thiadiazole would need to be determined experimentally.
Table 1: Cytotoxicity of Selected Thiadiazole Derivatives against Breast Cancer Cell Lines
| Compound Reference | Cell Line | IC50 (µM) | Reference |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | 49.6 | [6] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 | 53.4 | [6] |
| Piperidinyl-diethylstilbestrol (DES) derivative | MCF-7 | 19.7 ± 0.95 | [7] |
| Pyrrolidinyl-diethylstilbestrol (DES) derivative | MCF-7 | 17.6 ± 0.4 | [7] |
Table 2: Cytotoxicity of a 1,3,4-Thiadiazole Derivative Series Against Various Cancer Cell Lines
| Compound Reference | Cell Line | IC50 (µM) | Reference |
| Compound 3j (ortho-fluoro substituted) | MDA-MB-231 | 10 ± 0.39 | [8] |
| Compound 3k (para-fluoro substituted) | MDA-MB-231 | 11 ± 0.77 | [8] |
| Compound 3l (unsubstituted phenyl) | MDA-MB-231 | 8 ± 0.69 | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer properties of 5-Methoxybenzo[d]thiadiazole.
Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Materials:
-
96-well plates
-
Cancer cell lines of interest (e.g., MCF-7, MDA-MB-231, A549)
-
Complete cell culture medium
-
5-Methoxybenzo[d]thiadiazole (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[10]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[11]
-
Prepare serial dilutions of 5-Methoxybenzo[d]thiadiazole in culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[13][14]
Materials:
-
6-well plates or T25 flasks
-
Cancer cell lines
-
5-Methoxybenzo[d]thiadiazole
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with 5-Methoxybenzo[d]thiadiazole at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.[13]
-
Wash the cells twice with cold PBS.[13]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[15]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[15]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[16]
-
Analyze the cells immediately by flow cytometry.[16] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status and expression levels of key proteins in signaling pathways.[17][18]
Materials:
-
6-well plates or larger culture dishes
-
Cancer cell lines
-
5-Methoxybenzo[d]thiadiazole
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, cleaved caspase-3, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with 5-Methoxybenzo[d]thiadiazole as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer.[19]
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.[19]
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[19]
-
Transfer the separated proteins from the gel to a membrane.[19]
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[19]
-
Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[20]
-
Analyze the band intensities to determine the relative protein expression or phosphorylation levels.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
The following diagrams illustrate key signaling pathways potentially modulated by 5-Methoxybenzo[d]thiadiazole.
Caption: PI3K/Akt signaling pathway and a potential point of inhibition.
Caption: MAPK/ERK signaling pathway and a potential point of inhibition.
Caption: Overview of apoptosis signaling pathways.
Experimental Workflow
Caption: General experimental workflow for evaluating anticancer activity.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - UZ [thermofisher.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Thiadiazole Derivatives in Anti-Inflammatory Drug Development
Topic: Thiadiazole Derivatives in the Development of Anti-Inflammatory Drugs
Audience: Researchers, scientists, and drug development professionals.
Note: While the initial query focused on 5-Methoxybenzo[d]thiadiazole, a comprehensive literature search revealed limited specific data on its anti-inflammatory properties. Therefore, these application notes have been broadened to encompass the wider class of thiadiazole derivatives, for which significant anti-inflammatory research exists.
Introduction
Thiadiazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] Among these, their anti-inflammatory potential is a promising area of research for the development of novel therapeutic agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key inflammatory enzymes and modulation of critical signaling pathways. This document provides an overview of the application of thiadiazole derivatives as anti-inflammatory agents, including quantitative data on their activity, detailed experimental protocols for their evaluation, and diagrams of relevant signaling pathways.
Data Presentation: Anti-Inflammatory Activity of Thiadiazole Derivatives
The following tables summarize the in vitro and in vivo anti-inflammatory activities of various thiadiazole derivatives from different studies.
Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Thiazole/Thiadiazole Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference Compound | Reference Compound SI |
| 2a | - | 0.958 | 2.766 | Celecoxib | 23.8 |
| 2b | 0.239 | 0.191 | 1.251 | Celecoxib | 23.8 |
| 2j | - | 0.957 | 1.507 | Celecoxib | 23.8 |
| A3 | >100 | 29.35 | >3.4 | Meloxicam | - |
| A9 | 83.16 | 70.86 | 1.17 | Meloxicam | - |
| Compound 3 | 1.08 | - | - | Ibuprofen | - |
| Compound 4 | 1.12 | - | - | Ibuprofen | - |
| Compound 14 | 9.62 | - | - | Ibuprofen | - |
| Thiadiazole 21 | >100 | 0.26 | >384.6 | Celecoxib | >277.7 |
| Thiadiazole 26 | >100 | 0.18 | >555.5 | Celecoxib | >277.7 |
Data compiled from multiple sources.[2][3][4][5]
Table 2: In Vivo Anti-Inflammatory Activity of Thiadiazole Derivatives in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | % Inhibition of Edema | Reference Compound | Reference % Inhibition |
| Thiadiazole 21 | - | 75.51% | Celecoxib | 81.39% |
| Thiadiazole 26 | - | 74.60% | Celecoxib | 81.39% |
| Compound 6b | - | 72.33% | Celecoxib | - |
| Compound 6m | - | 71.17% | Celecoxib | - |
| Compound 3 | - | 62.0% | Indomethacin | 47.0% |
| Compound 4 | - | 66.7% | Indomethacin | 47.0% |
Data compiled from multiple sources.[2][5][6]
Signaling Pathways in Inflammation Modulated by Thiadiazole Derivatives
Thiadiazole derivatives have been shown to interfere with key signaling pathways implicated in the inflammatory response. The primary mechanisms involve the inhibition of cyclooxygenase (COX) enzymes and the modulation of the NF-κB signaling cascade.
Cyclooxygenase (COX) Inhibition Pathway
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their action by inhibiting COX enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[6] Thiadiazole derivatives have been identified as potent inhibitors of both COX-1 and COX-2.[2][3][4][5]
Caption: Inhibition of the COX pathway by thiadiazole derivatives.
NF-κB Signaling Pathway
The transcription factor NF-κB is a central regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes.[7] Some heterocyclic compounds have been shown to inhibit the NF-κB signaling pathway.[8][9] While direct evidence for 5-Methoxybenzo[d]thiadiazole is pending, the general class of heterocyclic compounds shows promise in modulating this pathway.
Caption: Potential modulation of the NF-κB signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anti-inflammatory activity of thiadiazole derivatives.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol is based on an enzyme immunoassay (EIA) to quantify prostanoid production.[3]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against ovine COX-1 and human recombinant COX-2.
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
Test compounds (Thiadiazole derivatives)
-
Reference inhibitors (e.g., Celecoxib, Ibuprofen)
-
1N HCl (to stop the reaction)
-
Prostaglandin screening EIA kit
Procedure:
-
Prepare various concentrations of the test compounds and reference inhibitors in a suitable solvent.
-
In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
Add the test compound or reference inhibitor to the designated wells. Include control wells with no inhibitor.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for 2 minutes.
-
Stop the reaction by adding 1N HCl.
-
Quantify the amount of prostaglandin (e.g., PGE₂) produced using a commercial EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for in vitro COX inhibition assay.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used and reliable model for evaluating the anti-inflammatory activity of compounds in vivo.[10]
Objective: To assess the ability of a test compound to reduce acute inflammation in an animal model.
Materials:
-
Wistar rats or Swiss albino mice
-
Test compounds (Thiadiazole derivatives)
-
Reference drug (e.g., Indomethacin, Diclofenac)
-
Carrageenan solution (1% w/v in sterile saline)
-
Plethysmometer or digital caliper
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Procedure:
-
Acclimatize the animals for at least one week under standard laboratory conditions.
-
Fast the animals overnight before the experiment with free access to water.
-
Divide the animals into groups (e.g., control, reference, and test compound groups).
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Administer the test compounds and the reference drug orally or intraperitoneally at a predetermined dose. The control group receives only the vehicle.
-
After a specific time (e.g., 60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Caption: Workflow for carrageenan-induced paw edema assay.
Conclusion
Thiadiazole derivatives have demonstrated significant potential as a scaffold for the development of novel anti-inflammatory drugs. Their ability to inhibit key inflammatory mediators like COX enzymes and potentially modulate the NF-κB signaling pathway provides a strong rationale for their further investigation. The protocols and data presented herein offer a foundational framework for researchers to explore the anti-inflammatory properties of new thiadiazole compounds. Future research should focus on elucidating the precise molecular targets of these compounds and optimizing their structure to enhance potency and selectivity while minimizing potential side effects.
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory, analgesic and COX-2 inhibitory activity of novel thiadiazoles in irradiated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and anti-inflammatory activity of some new thiadiazole linked pyrazole benzene sulphonamides as cyclooxygenase inhibitors : Oriental Journal of Chemistry [orientjchem.org]
- 7. Phytochemicals targeting NF-κB signaling:Potential anti-cancer interventions [jpa.xjtu.edu.cn]
- 8. mdpi.com [mdpi.com]
- 9. Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for Testing the Antidepressant Activity of Thiadiazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,3,4-thiadiazole scaffold is a versatile heterocyclic moiety that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities, including antidepressant effects.[1][2][3] Derivatives of 1,3,4-thiadiazole have been shown to influence the central nervous system, exhibiting potential as novel antidepressant agents.[1][4] To rigorously evaluate the antidepressant potential of newly synthesized thiadiazole compounds, a systematic approach employing a battery of validated preclinical models is essential. These protocols provide detailed methodologies for in vivo behavioral screening and insights into in vitro mechanistic studies, facilitating the standardized assessment of these promising compounds.
I. In Vivo Behavioral Screening Protocols
A crucial first step in evaluating the antidepressant potential of thiadiazole compounds is to screen for their activity in established rodent behavioral models. The following protocols are widely used to assess antidepressant-like efficacy.[5][6] It is critical to include a locomotor activity test to ensure that the observed effects in these models are not due to a general increase in motor stimulation.[5][7]
Forced Swim Test (FST)
The Forced Swim Test (FST), or Porsolt's test, is one of the most common behavioral tests for screening potential antidepressant drugs.[8] The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt a characteristic immobile posture.[8][9] This immobility is interpreted as a state of "behavioral despair."[8] A wide range of clinically effective antidepressants reduce the duration of this immobility.[10]
Experimental Protocol:
-
Animals: Adult male BALB/c mice (30–35 g) or male Sprague-Dawley rats (300 g) are commonly used.[6][11] Animals should be housed under standard conditions (12h light/dark cycle, 25 ± 1°C) with ad libitum access to food and water.[11]
-
Apparatus: A transparent Plexiglas cylinder (e.g., 40 cm height x 18 cm diameter for rats; 30 cm height x 20 cm diameter for mice) is filled with water (25 ± 1°C) to a depth where the animal cannot touch the bottom or escape (e.g., 15 cm).[6][8]
-
Drug Administration: The test compound, a vehicle control, and a positive control (e.g., Fluoxetine, 10 mg/kg) are administered intraperitoneally (i.p.) at specific time points before the test, for instance, 24, 5, and 0.5 hours prior to the experiment.[11]
-
Procedure:
-
Pre-test Session (for rats): On the first day, each rat is placed in the cylinder for a 15-minute pre-swim.[12] This session is to accentuate the behaviors in the subsequent test.
-
Test Session: 24 hours after the pre-test (for rats) or without a pre-test (for mice), the animals are placed back into the water for a 5-minute (for rats) or 6-minute (for mice) session.[8][12]
-
The session is video-recorded for later analysis.
-
-
Data Analysis: An observer, blind to the treatment groups, scores the animal's behavior. For mice, the duration of immobility (the time the mouse spends floating with only minimal movements to keep its head above water) is typically measured during the last 4 minutes of the 6-minute test.[11] For rats, behaviors are often scored every 5 seconds as either immobility, swimming, or climbing.[12] A significant decrease in immobility time for the compound-treated group compared to the vehicle group suggests antidepressant-like activity.[13]
Tail Suspension Test (TST)
The Tail Suspension Test (TST) is another widely used model for assessing antidepressant-like activity, particularly in mice.[14] The test is based on the rationale that mice, when subjected to the inescapable stress of being suspended by their tails, will develop an immobile posture.[14][15] Antidepressant medications are known to reduce this immobility time.[16]
Experimental Protocol:
-
Animals: Adult male mice (e.g., BALB/c, 30-35 g) are typically used.[11]
-
Apparatus: A suspension box or a horizontal rod positioned high enough (e.g., 30 cm) to prevent the mouse from reaching any surfaces.[11][17] The area should be set up to prevent mice from observing other animals being tested.[15]
-
Drug Administration: Similar to the FST, the test compound, vehicle, and a positive control are administered prior to the test.[11]
-
Procedure:
-
Data Analysis: The total time the mouse remains immobile during the 6-minute test is measured.[17] Immobility is defined as the absence of any escape-oriented movements.[15] A significant reduction in immobility time in the compound-treated group compared to the vehicle group is indicative of antidepressant-like effects.[5][7]
Sucrose Preference Test (SPT)
Anhedonia, the reduced ability to experience pleasure, is a core symptom of depression.[18][19] The Sucrose Preference Test (SPT) is a widely accepted behavioral assay to measure anhedonia in rodents.[18][20] The test is based on a two-bottle choice paradigm where a reduction in the preference for a sweetened solution over plain water is interpreted as an anhedonic-like state.[19]
Experimental Protocol:
-
Animals: Rodents subjected to a stress model, such as Chronic Unpredictable Mild Stress (CUMS), are often used to induce an anhedonic state.[21][22]
-
Apparatus: Home cages are fitted with two drinking bottles.
-
Procedure: The SPT protocol requires careful habituation and testing to avoid variability.[18][20]
-
Habituation: For 48 hours, mice are habituated to the two-bottle setup, with both bottles containing a 1% sucrose solution. This is followed by 48 hours with one bottle of 1% sucrose and one bottle of water.
-
Deprivation: Before the test, animals are typically deprived of food and water for a period (e.g., 12-24 hours) to ensure they are motivated to drink.
-
Test: The test lasts for a defined period (e.g., 1-2 hours). The position of the two bottles (sucrose and water) should be switched halfway through the test to avoid place preference.
-
The amount of liquid consumed from each bottle is measured by weighing the bottles before and after the test.
-
-
Data Analysis: Sucrose preference is calculated as a percentage:
-
Sucrose Preference (%) = (Sucrose solution consumed (g) / Total liquid consumed (g)) x 100
-
A significant increase in sucrose preference in the compound-treated group compared to the vehicle-treated stress group suggests the compound can reverse anhedonic-like behavior.
-
Locomotor Activity Test
This test is a critical control experiment. It is used to assess whether the thiadiazole compounds have any stimulant or sedative effects on general motor activity, which could confound the results of the FST and TST.[5][7]
Experimental Protocol:
-
Apparatus: An open-field arena, which is a square box equipped with infrared beams to automatically track movement, or an activity cage apparatus.[7][23]
-
Procedure:
-
Following drug administration (using the same dosing regimen as for FST/TST), individual animals are placed in the center of the arena.
-
The animal is allowed to explore freely for a set period (e.g., 10-30 minutes).
-
-
Data Analysis: The total distance traveled, number of line crossings, and time spent in the center versus the periphery are recorded. No significant difference in locomotor activity between the compound-treated and vehicle-treated groups indicates that the effects observed in the FST or TST are specific antidepressant-like effects and not due to motor stimulation.[5][7]
II. Data Presentation
Quantitative data from behavioral tests should be summarized in clear, structured tables to allow for easy comparison between treatment groups.
Table 1: Effects of Thiadiazole Compounds on Immobility Time in the Forced Swim Test (FST)
| Treatment Group | Dose (mg/kg) | N | Immobility Time (seconds) (Mean ± SEM) |
|---|---|---|---|
| Vehicle Control | - | 10 | 155.4 ± 8.2 |
| Fluoxetine | 10 | 10 | 85.2 ± 6.5*** |
| Thiadiazole Cpd 1 | 30 | 10 | 148.9 ± 7.9 |
| Thiadiazole Cpd 2 | 30 | 10 | 92.1 ± 7.1*** |
| Thiadiazole Cpd 3 | 30 | 10 | 110.5 ± 9.3** |
*Data are presented as Mean ± Standard Error of the Mean (SEM). Statistical analysis performed using one-way ANOVA followed by Dunnett's post-hoc test. **p<0.01, **p<0.001 compared to Vehicle Control.
Table 2: Effects of Thiadiazole Compounds on Immobility Time in the Tail Suspension Test (TST)
| Treatment Group | Dose (mg/kg) | N | Immobility Time (seconds) (Mean ± SEM) |
|---|---|---|---|
| Vehicle Control | - | 10 | 180.6 ± 10.1 |
| Imipramine | 15 | 10 | 98.3 ± 8.4*** |
| Thiadiazole Cpd 1 | 30 | 10 | 175.2 ± 9.5 |
| Thiadiazole Cpd 2 | 30 | 10 | 105.7 ± 7.8*** |
| Thiadiazole Cpd 3 | 30 | 10 | 121.4 ± 8.9** |
*Data are presented as Mean ± Standard Error of the Mean (SEM). Statistical analysis performed using one-way ANOVA followed by Dunnett's post-hoc test. **p<0.01, **p<0.001 compared to Vehicle Control.
Table 3: Effects of Thiadiazole Compounds on Sucrose Preference in CUMS-exposed Mice
| Treatment Group | Dose (mg/kg) | N | Sucrose Preference (%) (Mean ± SEM) |
|---|---|---|---|
| Non-Stress Control | - | 10 | 85.1 ± 3.2 |
| CUMS + Vehicle | - | 10 | 58.4 ± 4.1### |
| CUMS + Fluoxetine | 10 | 10 | 79.5 ± 3.8*** |
| CUMS + Thiadiazole Cpd 2 | 30 | 10 | 76.8 ± 4.5*** |
*Data are presented as Mean ± Standard Error of the Mean (SEM). ###p<0.001 compared to Non-Stress Control. **p<0.001 compared to CUMS + Vehicle. Statistical analysis performed using one-way ANOVA followed by Tukey's post-hoc test.
III. In Vitro Mechanistic Assays
After identifying active compounds in vivo, in vitro assays can help elucidate their mechanism of action.
Monoamine Oxidase A (MAO-A) Inhibition Assay
Some thiadiazole compounds may exert their antidepressant effect by inhibiting MAO-A, an enzyme that degrades monoamine neurotransmitters.[24]
Protocol:
-
Principle: This assay measures the activity of MAO-A by monitoring the production of a fluorescent or colored product from a specific substrate.
-
Reagents: Recombinant human MAO-A, a suitable substrate (e.g., kynuramine), and a reference inhibitor (e.g., clorgyline).
-
Procedure:
-
Prepare various concentrations of the thiadiazole test compound.
-
In a 96-well plate, add the enzyme, the test compound (or reference/vehicle), and incubate for a short period.
-
Initiate the reaction by adding the substrate.
-
After a set incubation time, stop the reaction.
-
Measure the signal (e.g., fluorescence at Ex/Em = 310/400 nm for kynuramine) using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
Serotonin Transporter (SERT) Binding Assay
Many antidepressants work by blocking the serotonin transporter (SERT).[25] A binding assay can determine if thiadiazole compounds interact with this target.
Protocol:
-
Principle: This is a competitive binding assay that measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]-citalopram) from its binding site on SERT.
-
Materials: Cell membranes prepared from cells expressing human SERT, radiolabeled ligand, test compounds.
-
Procedure:
-
Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the thiadiazole test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the specific binding of the radioligand.
IV. Signaling Pathways and Visualizations
Antidepressants are believed to work by modulating signaling pathways that regulate neuroplasticity and cell survival.[26][27] Stress and depression are associated with neuronal atrophy, while antidepressants can reverse these effects, partly through neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[26]
Key Signaling Pathways:
-
BDNF-TrkB Signaling: BDNF binds to its receptor, TrkB, activating downstream pathways like Ras-MAPK and PI3K-Akt, which are implicated in antidepressant response.[26]
-
Wnt/β-catenin Pathway: This pathway is involved in cell proliferation and synaptic plasticity and is dysregulated in depression.[27] Antidepressant treatment can upregulate this pathway.[27]
-
mTOR Pathway: The mTOR signaling pathway is crucial for synaptic plasticity and is a target for rapid-acting antidepressants like ketamine.[27][28]
Visualizations (Graphviz DOT Scripts)
Caption: Workflow for antidepressant screening.
Caption: BDNF signaling pathway in depression.
Caption: Logic of the Forced Swim Test.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Screening of antidepressant | PPTX [slideshare.net]
- 7. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. animal.research.wvu.edu [animal.research.wvu.edu]
- 10. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 11. 3.3. Pharmacology [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. In vitro antioxidant and in vivo antidepressant activity of green synthesized azomethine derivatives of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Tail Suspension Test [jove.com]
- 18. Sucrose preference test: A systematic review of protocols for the assessment of anhedonia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sucrose preference test for measurement of stress-induced anhedonia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. herbmedpharmacol.com [herbmedpharmacol.com]
- 22. mdpi.com [mdpi.com]
- 23. In vivo and in vitro models of Depression - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 24. Mechanisms involved in the antidepressant-like action of orally administered 5-((4-methoxyphenyl)thio)benzo[c][1,2,5]thiadiazole (MTDZ) in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A Fluorescence Displacement Assay for Antidepressant Drug Discovery Based on Ligand Conjugated Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Signaling Pathways Underlying the Pathophysiology and Treatment of Depression: Novel Mechanisms for Rapid-Acting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Signaling pathways involved in antidepressant-induced cell proliferation and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating 5-Methoxybenzo[d]thiadiazole Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic effects of 5-Methoxybenzo[d]thiadiazole, a benzothiadiazole derivative of interest in pharmacological and toxicological research. The following sections detail the principles of common cell-based cytotoxicity assays, step-by-step protocols for their implementation, and methods for data analysis and interpretation. While specific cytotoxic data for 5-Methoxybenzo[d]thiadiazole is not extensively available, the methodologies described herein are standard for assessing the cytotoxic potential of novel chemical entities. The provided data from related benzothiadiazole and thiadiazole derivatives serve as a reference for expected outcomes.
Introduction to Cell-Based Cytotoxicity Assays
Cell-based cytotoxicity assays are fundamental tools in drug discovery and toxicology for assessing the potential of a compound to cause cell death. These assays rely on various cellular markers to determine the number of viable cells or the proportion of dead cells after treatment with the test compound. Common assays include the MTT assay, which measures metabolic activity; the LDH assay, which detects membrane damage; and apoptosis assays, which identify programmed cell death.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[1][2] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[3]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight in a humidified 37°C incubator with 5% CO₂.[4]
-
Compound Treatment: Prepare serial dilutions of 5-Methoxybenzo[d]thiadiazole in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable marker for cytotoxicity.[6]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure period.
-
Supernatant Collection: After incubation, centrifuge the plate at 1000 RPM for 5 minutes.[7] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega LDH-Glo™ Cytotoxicity Assay or CytoTox 96® Assay).[6][8] Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (typically 20-30 minutes), protected from light.[5][7]
-
Stop Reaction (if applicable): Some kits may require the addition of a stop solution.[5]
-
Absorbance/Luminescence Measurement: Measure the absorbance (typically at 490 nm) or luminescence using a microplate reader.[4]
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent like Triton X-100).
Experimental Workflow for LDH Assay
Caption: Workflow of the LDH cytotoxicity assay.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[9] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[9] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[9]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with 5-Methoxybenzo[d]thiadiazole for the desired time.
-
Cell Harvesting:
-
Cell Pelleting and Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[10]
-
Staining:
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately.
Data Presentation
The cytotoxic effects of benzothiadiazole and thiadiazole derivatives have been evaluated in various cancer cell lines. While specific data for 5-Methoxybenzo[d]thiadiazole is not available, the following tables summarize representative data from related compounds to illustrate how results can be presented.
Table 1: Cytotoxicity of Benzothiazole Derivatives against A549 Lung Carcinoma Cells (MTT Assay)
| Compound | Concentration (µg/mL) | % Cell Viability | IC₅₀ (µg/mL) | Reference |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | 40 | ~45% | 68 | [11] |
| 6-nitrobenzo[d]thiazol-2-ol | 40 | ~60% | 121 | [11] |
Table 2: Cytotoxicity of Thiadiazole Derivatives against Various Cancer Cell Lines (MTT Assay)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | 49.6 | [12] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 | 53.4 | [12] |
| 5-phenyl-4,5-dihydro-1,3,4-thiadiazole derivative (2h) | SK-MEL-2 | 4.27 µg/mL | [13] |
| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide | HepG2 | 4.78 | |
| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide | MCF-7 | 17.76 |
Signaling Pathways
The cytotoxic effects of many anticancer agents, including some thiadiazole derivatives, are mediated through the induction of apoptosis. In silico studies on some 1,3,4-thiadiazole derivatives suggest a possible mechanism involving the activation of Caspase 3 and Caspase 8, and the activation of BAX proteins.[12] The diagram below illustrates a simplified intrinsic apoptosis pathway that could be investigated for 5-Methoxybenzo[d]thiadiazole.
Generalized Intrinsic Apoptosis Pathway
Caption: A simplified diagram of the intrinsic apoptosis pathway.
Conclusion
The protocols and information provided in these application notes serve as a comprehensive guide for researchers to evaluate the cytotoxic properties of 5-Methoxybenzo[d]thiadiazole. By employing a combination of cell viability, membrane integrity, and apoptosis assays, a thorough understanding of the compound's cytotoxic potential and mechanism of action can be achieved. The data from related compounds suggest that benzothiadiazole derivatives can exhibit significant cytotoxicity against various cancer cell lines, warranting further investigation into the specific effects of 5-Methoxybenzo[d]thiadiazole.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 5. LDH Cytotoxicity Assay [bio-protocol.org]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. jnu.ac.bd [jnu.ac.bd]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Studies of 5-Methoxybenzo[d]thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the in vivo studies conducted on derivatives of 5-Methoxybenzo[d]thiadiazole, focusing on their pharmacological activities and mechanisms of action in animal models. The information is intended to guide researchers in designing and interpreting experiments involving this class of compounds.
Overview of In Vivo Activity
In vivo research has primarily focused on substituted 5-methoxybenzo[d]thiadiazole analogs, with notable antidepressant-like effects observed for 5-((4-methoxyphenyl)thio)benzo[c][1][2][3]thiadiazole (MTDZ) in mice.[2] Studies have also explored the anticonvulsant properties of related thiadiazole structures. The primary focus of this document will be on the antidepressant-like activities of MTDZ, for which the most comprehensive in vivo data is available.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies of MTDZ in mice.
Table 1: Acute Toxicity of MTDZ in Mice [2]
| Compound | Dose (mg/kg) | Route of Administration | Observation Period | Signs of Toxicity |
| MTDZ | 300 | Oral | 14 days | None observed |
Table 2: Antidepressant-Like Efficacy of MTDZ in the Forced Swim Test (FST) in Mice
| Treatment | Dose (mg/kg) | Immobility Time (s) |
| Vehicle | - | Data not specified |
| MTDZ | Not specified | Reduced |
| L-arginine + MTDZ | Not specified | Inhibited MTDZ effect |
Table 3: Ex Vivo Effects of MTDZ on Monoamine Oxidase A (MAO-A) Activity [2]
| Brain Region | MTDZ Treatment | MAO-A Activity |
| Cerebral Cortex | Yes | Restricted |
| Hippocampus | Yes | Restricted |
Experimental Protocols
Acute Toxicity Study
This protocol is based on the methodology used to assess the acute toxicity of MTDZ in mice.[2]
Objective: To evaluate the safety profile of a single high dose of the test compound.
Materials:
-
Male and female Swiss mice
-
Test compound (MTDZ)
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Standard laboratory animal housing
Procedure:
-
Acclimate animals for at least one week before the experiment.
-
Divide animals into control and treatment groups.
-
Administer a single high dose (e.g., 300 mg/kg) of the test compound orally to the treatment group. The control group receives the vehicle.[2]
-
Observe the animals continuously for the first few hours post-administration for any immediate signs of toxicity (e.g., convulsions, sedation, altered gait).
-
Continue to monitor the animals daily for 14 days for any signs of delayed toxicity, including changes in body weight, food and water intake, and general behavior.
-
At the end of the observation period, euthanize the animals and perform gross necropsy.
-
Collect blood for biochemical analysis and tissues for histopathological examination to assess for any organ damage.
Forced Swim Test (FST)
This protocol is a standard method to screen for antidepressant-like activity in rodents.
Objective: To assess the potential antidepressant effect of a compound by measuring the duration of immobility in an inescapable water tank.
Materials:
-
Male Swiss mice
-
Test compound (MTDZ) and relevant antagonists/pretreatments (e.g., L-arginine)
-
Vehicle
-
Cylindrical water tank (e.g., 25 cm height x 10 cm diameter)
-
Water at 23-25°C
-
Video recording equipment and analysis software (optional)
-
Stopwatch
Procedure:
-
Acclimate animals to the testing room for at least one hour before the experiment.
-
Administer the test compound or vehicle at a specified time before the test (e.g., 60 minutes).
-
For mechanism studies, administer antagonists or other pretreatments at an appropriate time before the test compound.
-
Place each mouse individually into the water tank, filled to a depth where the mouse cannot touch the bottom or easily escape.
-
Record the behavior of the mouse for a total of 6 minutes.
-
The key measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
A significant reduction in immobility time in the treated group compared to the vehicle group suggests an antidepressant-like effect.[2]
Ex Vivo Monoamine Oxidase A (MAO-A) Activity Assay
This protocol describes the measurement of MAO-A activity in brain tissue following in vivo treatment.[2]
Objective: To determine if the test compound inhibits the activity of MAO-A in specific brain regions after systemic administration.
Materials:
-
Brain tissue (e.g., cerebral cortex, hippocampus) from treated and control animals
-
Homogenization buffer
-
MAO-A substrate (e.g., kynuramine)
-
MAO-A inhibitor for control reactions (e.g., clorgyline)
-
Spectrofluorometer
Procedure:
-
Following behavioral testing or a dedicated in vivo treatment paradigm, euthanize the animals and rapidly dissect the brain regions of interest on ice.
-
Homogenize the tissue in an appropriate buffer.
-
Centrifuge the homogenate and collect the supernatant containing the mitochondrial fraction where MAO-A is located.
-
Incubate the supernatant with the MAO-A substrate.
-
Measure the production of the fluorescent product over time using a spectrofluorometer.
-
Compare the rate of product formation between samples from treated and control animals to determine the percentage of MAO-A inhibition. A restriction of MAO-A activity in the treated group suggests this as a potential mechanism of action.[2]
Visualizations: Signaling Pathways and Workflows
Caption: Experimental workflow for assessing antidepressant-like activity.
Caption: Proposed signaling pathway for MTDZ's antidepressant-like action.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms involved in the antidepressant-like action of orally administered 5-((4-methoxyphenyl)thio)benzo[c][1,2,5]thiadiazole (MTDZ) in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Biomolecules with 5-Methoxybenzo[d]thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 5-Methoxybenzo[d]thiadiazole derivatives as fluorescent labels for biomolecules. These fluorophores exhibit favorable photophysical properties, including large Stokes shifts and environmental sensitivity, making them valuable tools for a range of bioimaging and quantification applications.
Introduction to 5-Methoxybenzo[d]thiadiazole Fluorophores
5-Methoxybenzo[d]thiadiazole and its derivatives belong to the 2,1,3-benzothiadiazole (BTD) class of fluorophores. The BTD core is electron-deficient, and when combined with electron-donating groups, such as a methoxy group, it creates a "push-pull" electronic system. This intramolecular charge transfer (ICT) character is responsible for their desirable fluorescent properties. BTD derivatives have been successfully employed as selective bioprobes for imaging various cellular components, including lipid droplets, mitochondria, and cell nuclei.[1][2] Their fluorescence is often sensitive to the polarity of the local environment, which can be exploited to study changes in biomolecular conformation or binding events.
Data Presentation: Photophysical Properties
The photophysical properties of benzothiadiazole derivatives can be tuned by altering the substitution pattern on the aromatic ring. The following table summarizes the photophysical data for a series of 4-N-substituted 2,1,3-benzothiadiazole derivatives in various solvents. This data provides a reference for the expected performance of similar 5-Methoxybenzo[d]thiadiazole derivatives.
Table 1: Photophysical Data of 4-N-Substituted 2,1,3-Benzothiadiazole Derivatives [3]
| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Molar Extinction Coefficient (ε, M-1cm-1) | Quantum Yield (Φ) |
| 1 (BTD-NH2) | Hexane | 412 | 522 | 5250 | 3800 | 0.44 |
| Toluene | 425 | 550 | 5400 | 4000 | 0.41 | |
| THF | 427 | 567 | 5800 | 4100 | 0.28 | |
| DMSO | 437 | 610 | 6800 | 3800 | 0.04 | |
| Water (5% DMSO) | 413 | 632 | 8400 | 3100 | < 0.01 | |
| 2 (BTD-NHMe) | Hexane | 431 | 523 | 4081 | 3500 | 0.52 |
| Toluene | 438 | 554 | 4781 | 3500 | 0.34 | |
| THF | 442 | 570 | 5081 | 3400 | 0.23 | |
| DMSO | 451 | 619 | 6018 | 3200 | 0.03 | |
| 3 (BTD-NMe2) | Hexane | 446 | 526 | 3410 | 4900 | 0.53 |
| Toluene | 458 | 563 | 4072 | 5000 | 0.44 | |
| THF | 457 | 575 | 4491 | 4200 | 0.28 | |
| DMSO | 464 | 620 | 5423 | 3100 | 0.08 |
Experimental Protocols
Synthesis of a Reactive 5-Methoxybenzo[d]thiadiazole Derivative
To covalently label biomolecules, the fluorophore must be functionalized with a reactive group. An N-hydroxysuccinimidyl (NHS) ester is a common choice for reacting with primary amines on proteins and other biomolecules. The following is a proposed synthetic route for preparing a 5-Methoxybenzo[d]thiadiazole derivative with a carboxylic acid handle, which can then be converted to an NHS ester. This protocol is based on established synthetic methods for related benzothiadiazole and benzothiazole carboxylic acids.[4][5]
Protocol 3.1.1: Synthesis of 5-Methoxy-2,1,3-benzothiadiazole-4-carboxylic acid
-
Step 1: Nitration of a suitable precursor. The synthesis can start from a commercially available methoxy-substituted benzene derivative which is then nitrated. For example, nitration of a methoxy-substituted aminothiophenol derivative would be a potential starting point.
-
Step 2: Formation of the benzothiadiazole ring. The heterocyclic ring of 1,2,3-benzothiadiazoles can be formed by the ring-closure of a thiol onto a diazonium group on an adjacent position of the benzene ring.[5]
-
Step 3: Introduction of the carboxylic acid group. This can be achieved through various methods, such as the oxidation of a methyl group or the hydrolysis of a nitrile group at the desired position.
Protocol 3.1.2: Preparation of 5-Methoxy-2,1,3-benzothiadiazole-4-carbonyl NHS Ester
-
Materials:
-
5-Methoxy-2,1,3-benzothiadiazole-4-carboxylic acid
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
-
Procedure:
-
Dissolve 5-Methoxy-2,1,3-benzothiadiazole-4-carboxylic acid (1 equivalent) and NHS (1.2 equivalents) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC or EDCI (1.2 equivalents) to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea byproduct (if DCC was used).
-
If EDCI was used, wash the reaction mixture with water to remove the water-soluble urea byproduct.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield the desired NHS ester.
-
Caption: Synthesis of the reactive NHS ester.
Fluorescent Labeling of Proteins
This protocol describes the covalent labeling of proteins with amine-reactive 5-Methoxybenzo[d]thiadiazole-NHS ester.
Protocol 3.2.1: Protein Labeling
-
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
5-Methoxybenzo[d]thiadiazole-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Procedure:
-
Prepare a 1-10 mg/mL solution of the protein in PBS.
-
Add 1/10th volume of 1 M sodium bicarbonate buffer to the protein solution to raise the pH to ~8.3.
-
Prepare a 10 mg/mL stock solution of the 5-Methoxybenzo[d]thiadiazole-NHS ester in anhydrous DMSO or DMF.
-
Add a 5-20 fold molar excess of the dye stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Collect the fractions containing the labeled protein (typically the first colored fractions to elute).
-
Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm and the absorbance maximum of the dye.
-
References
- 1. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Applications of a Fluorescent Labeling Technique for Lipid and Surfactant Preformed Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid | 886745-59-1 | Benchchem [benchchem.com]
- 5. Acibenzolar-S-methyl - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxybenzo[d]thiadiazole
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis yield of 5-Methoxybenzo[d]thiadiazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield for 5-Methoxybenzo[d]thiadiazole is consistently low. What are the primary causes?
Low yields can stem from several factors ranging from reagent quality to reaction conditions. The most common culprits include:
-
Poor Quality Starting Material: The purity of the starting material, 4-methoxy-1,2-phenylenediamine, is critical. Impurities can interfere with the cyclization reaction. Ensure the diamine is pure and free from oxidation products (often indicated by a dark color).
-
Inactive Cyclizing Agent: The cyclizing agent, typically thionyl chloride (SOCl₂) or N-sulfinylaniline derivatives, degrades with exposure to moisture. Using a freshly opened or distilled bottle is crucial for optimal reactivity.
-
Suboptimal Reaction Temperature: The formation of the thiadiazole ring is sensitive to temperature. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to the formation of polymeric side products and decomposition, reducing the overall yield.
-
Inappropriate Solvent: The choice of solvent affects the solubility of reactants and the reaction rate. High-boiling aromatic solvents like toluene or xylene are common, but their purity and dryness are essential.
Q2: I am observing the formation of significant, hard-to-remove impurities. How can I identify and mitigate them?
Impurity profiles often point towards specific side reactions. Common impurities include:
-
Polymeric Materials: These often arise from poorly controlled reaction temperatures or incorrect stoichiometry. They typically appear as insoluble, tar-like substances. Mitigation involves dropwise addition of the cyclizing agent at a controlled temperature and ensuring efficient stirring.
-
Unreacted Starting Material: If the reaction is incomplete, you will have leftover 4-methoxy-1,2-phenylenediamine. This can be addressed by increasing the reaction time or temperature, or by using a slight excess of the cyclizing agent.
-
Over-halogenated Byproducts: When using agents like thionyl chloride, there is a risk of undesired chlorination on the aromatic ring, especially under harsh conditions. Using a milder cyclizing agent or carefully controlling the reaction temperature can minimize this.
Q3: The reaction appears to stall and does not proceed to completion. What steps can I take?
A stalled reaction is often due to deactivation of the reagents or non-optimal conditions. Consider the following:
-
Moisture Contamination: All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from quenching the reactive intermediates. Anhydrous solvents are mandatory.
-
Insufficient Activation: The reaction may require a base, such as pyridine or triethylamine, to act as a catalyst and acid scavenger. Ensure the base is dry and added in the correct stoichiometric amount.
-
Reaction Time: Some cyclization reactions require extended periods to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time before quenching.
Q4: How can I improve the purification process for 5-Methoxybenzo[d]thiadiazole?
Purification can be challenging due to the nature of the product and potential impurities.
-
Column Chromatography: This is the most effective method for purification. A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate, can effectively separate the desired product from impurities.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) can yield highly pure material. Perform small-scale solvent screening to find the ideal system.
Experimental Protocols & Data
Representative Synthesis Protocol
This protocol describes a common method for the synthesis of 5-Methoxybenzo[d]thiadiazole.
Materials:
-
4-methoxy-1,2-phenylenediamine
-
Thionyl Chloride (SOCl₂)
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reaction Mixture: The flask is charged with 4-methoxy-1,2-phenylenediamine (1.0 eq) and anhydrous toluene. The mixture is stirred to form a solution or suspension. Anhydrous pyridine (2.5 eq) is then added.
-
Reagent Addition: The flask is cooled in an ice bath (0 °C). A solution of thionyl chloride (1.1 eq) in anhydrous toluene is added dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approx. 110 °C). The reaction is monitored by TLC until the starting material is consumed (typically 4-8 hours).
-
Workup: The mixture is cooled to room temperature and slowly quenched by pouring it over crushed ice and a saturated solution of sodium bicarbonate. The resulting mixture is transferred to a separatory funnel.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude solid is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-Methoxybenzo[d]thiadiazole as a pure solid.
Illustrative Data on Yield Optimization
The following table presents illustrative data on how varying reaction parameters can influence the yield of a typical benzothiadiazole synthesis. This data is representative and serves as a guideline for optimization experiments.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| 1 | Toluene | Pyridine | 110 | 6 | 75 |
| 2 | Xylene | Pyridine | 140 | 4 | 68 |
| 3 | DMF | None | 100 | 8 | 45 |
| 4 | Toluene | Triethylamine | 110 | 6 | 72 |
| 5 | Toluene | Pyridine | 80 | 12 | 60 |
Visual Guides
Synthesis Pathway
Caption: Synthetic route to 5-Methoxybenzo[d]thiadiazole.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
Side-product analysis in the synthesis of 5-Methoxybenzo[d]thiadiazole
Welcome to the technical support center for the synthesis of 5-Methoxybenzo[d]thiadiazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and troubleshooting common issues encountered during the synthesis, with a focus on side-product analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 5-Methoxybenzo[d]thiadiazole?
A1: The most prevalent and direct method for synthesizing 5-Methoxybenzo[d]thiadiazole is the reaction of 4-methoxy-1,2-phenylenediamine (also known as 3,4-diaminoanisole) with thionyl chloride (SOCl₂). This reaction involves the condensation of the diamine with thionyl chloride to form the thiadiazole ring.
Q2: I am seeing a significant amount of a dark, tar-like substance in my reaction vessel. What could be the cause?
A2: The formation of dark, insoluble materials is a common issue when working with aromatic diamines and highly reactive reagents like thionyl chloride. This is often due to polymerization of the starting material or product degradation. Key factors include:
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Reaction Temperature: Exothermic reactions can lead to localized overheating, promoting side reactions.
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Purity of Starting Materials: Impurities in the 4-methoxy-1,2-phenylenediamine can act as catalysts for polymerization.
-
Stoichiometry: An incorrect ratio of reactants can lead to incomplete reaction and the formation of polymeric byproducts.
Q3: My final product has a low melting point and appears impure even after recrystallization. What are the likely impurities?
A3: Besides the desired 5-Methoxybenzo[d]thiadiazole, several side-products can form. The most common impurities include:
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Isomeric Products: Depending on the reaction conditions, small amounts of the isomeric 4-Methoxybenzo[d]thiadiazole may form.
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Unreacted Starting Material: Incomplete reaction will leave residual 4-methoxy-1,2-phenylenediamine.
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Hydrolysis Products: Exposure of the reaction intermediate or final product to moisture can lead to hydrolysis and the formation of various ring-opened species.
-
Over-chlorination Products: In the presence of excess thionyl chloride and under harsh conditions, chlorination of the aromatic ring is a possibility, though less common.
Q4: How can I best monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to track the disappearance of the starting material (4-methoxy-1,2-phenylenediamine) and the appearance of the product spot. Co-spotting with a reference standard of the starting material is highly recommended. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Troubleshooting Guides
Problem 1: Low Yield of 5-Methoxybenzo[d]thiadiazole
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider a slight increase in temperature or reaction time. |
| Degradation of Product | Avoid excessive heating and prolonged reaction times. Once the reaction is complete, proceed with the work-up promptly. |
| Moisture in Reaction | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Sub-optimal Reagent Ratio | Use a slight excess of thionyl chloride (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion of the diamine. |
Problem 2: Presence of Significant Side-Products
| Side-Product | Identification Method | Mitigation Strategy |
| Isomeric Impurities | HPLC, GC-MS, or ¹H NMR spectroscopy. | Optimize reaction temperature; lower temperatures often favor the formation of the thermodynamically more stable isomer. Careful purification by column chromatography may be required. |
| Polymeric Byproducts | Insoluble, dark material. | Control the reaction temperature by slow addition of thionyl chloride and efficient stirring. Use high-purity starting materials. |
| Unreacted Starting Material | TLC or HPLC analysis. | Increase the equivalents of thionyl chloride slightly or extend the reaction time. |
Experimental Protocols
Key Experiment: Synthesis of 5-Methoxybenzo[d]thiadiazole
Materials:
-
4-methoxy-1,2-phenylenediamine
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (or other suitable aprotic solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/bubbler.
-
Under a positive pressure of inert gas, charge the flask with 4-methoxy-1,2-phenylenediamine and anhydrous toluene.
-
Cool the mixture in an ice bath.
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Slowly add thionyl chloride dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a specified time, monitoring by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and a suitable base (e.g., sodium bicarbonate solution) to neutralize the excess acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Analytical Method: HPLC Analysis of Reaction Mixture
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
Data Presentation
Table 1: Hypothetical HPLC Analysis of a Crude Reaction Mixture
| Retention Time (min) | Peak Area (%) | Probable Identity |
| 2.5 | 5 | 4-methoxy-1,2-phenylenediamine (Starting Material) |
| 8.2 | 85 | 5-Methoxybenzo[d]thiadiazole (Product) |
| 9.1 | 7 | Isomeric Impurity (e.g., 4-Methoxybenzo[d]thiadiazole) |
| Various | 3 | Minor unidentified byproducts |
Visualizations
Caption: Experimental workflow for the synthesis of 5-Methoxybenzo[d]thiadiazole.
Caption: Troubleshooting logic for the synthesis of 5-Methoxybenzo[d]thiadiazole.
Technical Support Center: Purification of 5-Methoxybenzo[d]thiadiazole and its Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Methoxybenzo[d]thiadiazole and its analogs.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 5-Methoxybenzo[d]thiadiazole and its analogs.
Problem 1: Low or No Recovery of the Compound After Column Chromatography
Question: I ran a column to purify my 5-Methoxybenzo[d]thiadiazole derivative, but I'm getting very low or no yield in the collected fractions. What could be the issue?
Answer:
Several factors could contribute to the low or no recovery of your compound. Here is a step-by-step troubleshooting guide:
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Compound Instability: Benzothiadiazole derivatives can sometimes be sensitive to silica gel, which is acidic. Your compound may have decomposed on the column.
-
Quick Test: Spot your crude material on a TLC plate and let it sit for an hour. Then, elute the plate and check for new spots, which would indicate decomposition.
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Solution: If your compound is unstable on silica, consider using a less acidic stationary phase like alumina (neutral or basic) or deactivated silica gel.
-
-
Incorrect Solvent System: The chosen eluent may be too weak to move your compound off the column.
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Verification: Double-check the polarity of your solvent system. Ensure you have not inadvertently swapped the polar and non-polar components.
-
Solution: Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.
-
-
Compound Eluted in the Solvent Front: If your compound is very non-polar, it might have eluted very quickly with the solvent front.
-
Check: Concentrate the very first fractions collected and analyze them by TLC or another appropriate method.
-
-
Dilute Fractions: Your compound may have eluted, but the fractions are too dilute to be detected easily.
-
Action: Try concentrating a range of fractions where you expected your compound to elute and re-analyze.
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Problem 2: Poor Separation of the Desired Product from Impurities
Question: My TLC analysis shows good separation, but on the column, the desired compound co-elutes with an impurity. Why is this happening and how can I fix it?
Answer:
This is a common issue that can arise from a few factors:
-
Misleading TLC: Sometimes, what appears as two separate spots on a TLC plate can be a compound and its degradation product formed on the silica. During the longer exposure time on a column, this degradation can lead to co-elution.
-
2D TLC Test: To check for on-plate degradation, run a TLC, then turn the plate 90 degrees and re-run it in the same solvent system. If new spots appear that are not on the diagonal, your compound is likely degrading on the silica.
-
-
Inappropriate Solvent System: The solvent system may not be optimal for resolving the specific compounds in your mixture.
-
Solution: Experiment with different solvent systems. Try solvents with different selectivities. For example, replacing ethyl acetate with dichloromethane or adding a small amount of methanol can alter the separation.
-
-
Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation.
-
Guideline: As a general rule, use a silica gel to crude material ratio of at least 50:1 (w/w) for good separation.
-
Problem 3: The Compound is Very Polar and Does Not Move from the Baseline
Question: My 5-Methoxybenzo[d]thiadiazole analog is highly polar and remains at the baseline on the TLC plate even with 100% ethyl acetate. How can I purify it using chromatography?
Answer:
For highly polar compounds, standard normal-phase chromatography may not be effective. Here are some alternatives:
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More Polar Solvent Systems: You can try more aggressive solvent systems.
-
Example: A common choice for polar compounds is a mixture of dichloromethane and methanol. You can also add a small amount of ammonia (by preparing a stock solution of 10% ammonium hydroxide in methanol and using 1-10% of this stock in dichloromethane) to help move very polar, basic compounds.
-
-
Reverse-Phase Chromatography: In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar. This is often a good choice for purifying polar compounds.
-
Typical Solvents: Mobile phases for reverse-phase chromatography usually consist of mixtures of water and acetonitrile or methanol.
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Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 5-Methoxybenzo[d]thiadiazole?
A1: The impurities will largely depend on the synthetic route. A common method for synthesizing the benzothiadiazole core is the reaction of an o-phenylenediamine with a sulfur-containing reagent like thionyl chloride. For 5-Methoxybenzo[d]thiadiazole, the likely starting material is 4-methoxy-1,2-phenylenediamine. Based on this, potential impurities include:
-
Unreacted Starting Materials: Residual 4-methoxy-1,2-phenylenediamine.
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Positional Isomers: If the starting material contains isomeric impurities, you may end up with isomeric products.
-
By-products from Side Reactions: Over-reaction or side reactions with the sulfur reagent can lead to various sulfur-containing by-products.
-
Dimers or Polymers: Under certain conditions, self-condensation of starting materials or intermediates can occur.
Q2: What is a good starting point for a solvent system for column chromatography of a 5-Methoxybenzo[d]thiadiazole analog?
A2: A good starting point for many benzothiadiazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane. Based on literature for similar compounds, a gradient of hexane/ethyl acetate, starting from a low polarity (e.g., 30:1) and gradually increasing the proportion of ethyl acetate, is often effective.[1]
Q3: How can I effectively recrystallize my 5-Methoxybenzo[d]thiadiazole product?
A3: The key to successful recrystallization is to find a solvent that dissolves your compound well at high temperatures but poorly at low temperatures.
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Solvent Screening: Test small amounts of your solid product in various solvents (e.g., ethanol, methanol, toluene, ethyl acetate, hexane) to find a suitable one. For some benzothiadiazole analogs, hot ethanol or toluene has been shown to be effective.
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General Procedure:
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Dissolve your crude product in the minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
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Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
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Collect the crystals by filtration and wash with a small amount of the cold solvent.
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Dry the crystals under vacuum.
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Q4: My purified 5-Methoxybenzo[d]thiadiazole appears colored. Is this normal?
A4: Many benzothiadiazole derivatives are reported as yellow solids or oils.[1] However, a dark or intense color could indicate the presence of impurities. If you are concerned about the purity, it is best to analyze the product by HPLC or obtain NMR and mass spectrometry data to confirm its identity and purity.
Quantitative Data Summary
The following table summarizes representative purification data for benzothiadiazole analogs found in the literature. This data can serve as a general guideline for expected outcomes.
| Compound Class | Purification Method | Eluent/Solvent | Purity Achieved | Yield | Reference |
| Substituted Benzothiadiazole | Column Chromatography | Hexane:Ethyl Acetate (30:1) | >99% (by NMR) | 54% | [1] |
| Bromo-benzothiadiazole Derivative | Column Chromatography followed by Recrystallization | Dichloromethane/Toluene (3:1) then Toluene | >99% (by NMR) | 70% | [2] |
| Benzothiadiazole-Triazole Derivative | Column Chromatography | Hexane:Ethyl Acetate (1:1) | Analytically Pure | 94% | [3] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general guideline for the purification of 5-Methoxybenzo[d]thiadiazole and its analogs. The solvent system should be optimized based on TLC analysis of the crude product.
-
Preparation of the Column:
-
Select an appropriate size column based on the amount of crude material (typically a 50:1 to 100:1 ratio of silica to crude material by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., Hexane:Ethyl Acetate 30:1).
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Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.
-
Add a thin layer of sand on top of the silica to prevent disturbance during solvent addition.
-
-
Loading the Sample:
-
Dissolve the crude material in a minimal amount of the column eluent or a slightly more polar solvent (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial low-polarity solvent system.
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
Monitor the elution of compounds by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the eluent to elute more polar compounds.
-
-
Isolation of the Product:
-
Combine the fractions containing the pure desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general reverse-phase HPLC method for assessing the purity of benzothiadiazole derivatives.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (or a buffer like phosphate buffer). The exact ratio should be optimized to achieve good separation. For some benzothiadiazoles, a mobile phase of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) can be used.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (this can be determined from a UV-Vis spectrum).
-
Sample Preparation: Prepare a dilute solution of the sample in the mobile phase or a compatible solvent.
-
Injection Volume: 10-20 µL.
-
Analysis: Run the sample and integrate the peak areas. The purity can be estimated by the relative area of the main peak.
Visualizations
Caption: A decision-making workflow for the purification of 5-Methoxybenzo[d]thiadiazole analogs.
Caption: Troubleshooting guide for poor separation in column chromatography.
References
- 1. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of 2,1,3-Benzothiadiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Improving the solubility of 5-Methoxybenzo[d]thiadiazole for biological assays
Welcome to the technical support center for 5-Methoxybenzo[d]thiadiazole. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during biological assays.
Frequently Asked Questions (FAQs)
Q1: What is 5-Methoxybenzo[d]thiadiazole and why is its solubility a concern?
A1: 5-Methoxybenzo[d]thiadiazole is a heterocyclic organic compound. Like many aromatic and heterocyclic compounds, it is predicted to have low aqueous solubility.[1] This poor solubility can significantly impact the accuracy and reproducibility of biological assays by causing the compound to precipitate out of solution, leading to a lower effective concentration than intended and potentially generating false-negative results.[2]
Q2: What are the initial steps to take when I encounter solubility issues with 5-Methoxybenzo[d]thiadiazole?
A2: The first step is to determine the extent of the solubility problem. This involves attempting to dissolve the compound in your primary assay buffer and observing for any precipitation. It is also recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous assay buffer.[3] Observing the solution after dilution can indicate if the compound is precipitating at the final assay concentration.
Q3: What are the most common methods to improve the solubility of 5-Methoxybenzo[d]thiadiazole for in vitro assays?
A3: Several methods can be employed to enhance the solubility of poorly water-soluble compounds like 5-Methoxybenzo[d]thiadiazole. The most common approaches for laboratory-scale biological assays include:
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Using a co-solvent: Dimethyl sulfoxide (DMSO) is a widely used co-solvent that can dissolve many organic compounds.[3][4]
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Employing cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.[5]
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Adjusting the pH: If the compound has ionizable groups, adjusting the pH of the buffer can increase its solubility.
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Using surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[6]
Troubleshooting Guide
Issue: Compound Precipitation in Aqueous Buffer
Symptom: After diluting the DMSO stock solution of 5-Methoxybenzo[d]thiadiazole into the aqueous assay buffer, a precipitate or cloudiness is observed.
Possible Causes and Solutions:
-
Cause: The final concentration of the compound exceeds its aqueous solubility limit.
-
Solution 1: Optimize DMSO Concentration. Ensure the final concentration of DMSO in the assay is as low as possible (typically <0.5% for cell-based assays) to minimize toxicity, but high enough to aid solubility.[7] A stepwise dilution from the stock solution may also prevent precipitation.[7]
-
Solution 2: Use Cyclodextrins. Incorporate a cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), into the assay buffer to enhance solubility.[5]
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Solution 3: Test Alternative Co-solvents. If DMSO is not suitable, other co-solvents like ethanol or polyethylene glycol (PEG) could be tested, keeping in mind their potential effects on the assay.[2]
-
-
Cause: The compound is precipitating over time during incubation.
-
Solution: Assess the stability of the compound in the assay buffer over the time course of the experiment. It may be necessary to prepare fresh dilutions immediately before use.
-
Issue: Inconsistent Assay Results
Symptom: High variability is observed between replicate wells or experiments.
Possible Cause and Solution:
-
Cause: Inconsistent dissolution of the compound.
-
Solution: Ensure the stock solution is fully dissolved before use. Gentle warming or vortexing can aid dissolution.[3] When preparing working solutions, ensure thorough mixing after each dilution step. For difficult-to-dissolve compounds, sonication can be used to aid dissolution in the stock solvent.[2]
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Data Presentation: Solubility Enhancement Strategies
The following table summarizes potential solubilization strategies and their key parameters. Note that the optimal conditions for 5-Methoxybenzo[d]thiadiazole should be determined empirically.
| Method | Solubilizing Agent | Typical Starting Concentration | Key Considerations |
| Co-solvent | Dimethyl Sulfoxide (DMSO) | 1-10 mM stock solution | Final DMSO concentration should be low (<0.5%) to avoid cell toxicity.[7] |
| Inclusion Complex | 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-10 mM in assay buffer | The molar ratio of cyclodextrin to the compound is critical for effective solubilization.[8] |
| Surfactant | Tween® 80 | 0.01-0.1% (v/v) in assay buffer | Potential for micelle formation to interfere with some assay formats.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of 5-Methoxybenzo[d]thiadiazole in DMSO.
Materials:
-
5-Methoxybenzo[d]thiadiazole (MW: 166.20 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the mass of 5-Methoxybenzo[d]thiadiazole required to prepare the desired volume of a 10 mM stock solution. For 1 mL of a 10 mM solution, you will need 1.662 mg of the compound.
-
Weigh the calculated amount of 5-Methoxybenzo[d]thiadiazole and place it into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[7]
Protocol 2: Solubility Enhancement using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol provides a method to determine the required concentration of HP-β-CD to solubilize 5-Methoxybenzo[d]thiadiazole in an aqueous buffer.
Materials:
-
5-Methoxybenzo[d]thiadiazole
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
DMSO
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a series of HP-β-CD solutions in the aqueous buffer at different concentrations (e.g., 0, 1, 2, 5, 10, 20 mM).
-
Add an excess amount of 5-Methoxybenzo[d]thiadiazole to each HP-β-CD solution.
-
Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
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Determine the concentration of dissolved 5-Methoxybenzo[d]thiadiazole in each filtered supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).
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Plot the concentration of dissolved compound against the concentration of HP-β-CD. This phase-solubility diagram will help determine the optimal HP-β-CD concentration for your desired compound concentration.[9]
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: A logical workflow for addressing the poor solubility of 5-Methoxybenzo[d]thiadiazole.
Troubleshooting Compound Precipitation
Caption: A step-by-step guide to troubleshooting compound precipitation during experiments.
Potential Signaling Pathways of Benzothiadiazole Derivatives
Caption: Potential signaling pathways modulated by benzothiadiazole derivatives based on current research.
References
- 1. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. alzet.com [alzet.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. juliet84.free.fr [juliet84.free.fr]
Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Benzothiadiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of benzothiadiazoles.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis and purification of benzothiadiazoles, particularly when transitioning to a larger scale.
1. Low or Inconsistent Yields
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Question: We are experiencing a significant drop in yield when scaling up our benzothiadiazole synthesis from grams to kilograms. What are the likely causes and how can we mitigate this?
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Answer: A decrease in yield upon scale-up is a common challenge. Several factors could be at play:
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Inefficient Heat Transfer: Larger reaction volumes have a smaller surface area-to-volume ratio, which can lead to poor heat distribution. This can result in localized overheating or insufficient heating, promoting side reactions or incomplete conversion.
-
Solution: Employ a reactor with efficient stirring and a well-calibrated heating/cooling system. For highly exothermic or endothermic reactions, consider a continuous flow setup.
-
-
Mass Transfer Limitations: In heterogeneous reactions, the efficiency of mixing becomes critical at a larger scale. Poor mixing can lead to localized concentration gradients of reactants and reagents.
-
Solution: Optimize the stirring speed and impeller design for your reactor. Ensure that all reactants are adequately dispersed.
-
-
Sensitivity to Air and Moisture: Many organometallic catalysts and intermediates used in cross-coupling reactions are sensitive to air and moisture. On a larger scale, ensuring a completely inert atmosphere can be more challenging.
-
Solution: Utilize robust inerting techniques such as multiple vacuum/nitrogen cycles. Use dry solvents and reagents. Consider in-line drying columns for solvents.
-
-
2. Formation of Impurities and Side Products
-
Question: Our scaled-up reaction is producing a significant amount of a stubborn impurity that is difficult to separate. How can we identify and minimize its formation?
-
Answer: The formation of new or increased levels of impurities upon scale-up often points to issues with reaction control.
-
Common Side Reactions:
-
Over-bromination: In the synthesis of 4,7-dibromo-2,1,3-benzothiadiazole, the formation of tri-brominated species can occur.[1]
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Homocoupling: In cross-coupling reactions like Suzuki or Stille, homocoupling of the boronic acid/ester or organotin reagent can be a significant side reaction.
-
Protodeboronation/Protodestannylation: The loss of the boron or tin group from the coupling partner before the desired cross-coupling can occur, leading to the formation of the corresponding hydrogen-substituted arene.
-
-
Troubleshooting Strategies:
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Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC-MS) to monitor the reaction progress and the formation of impurities. This will help in identifying the optimal reaction time to maximize product formation and minimize side reactions.
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Reagent Addition Profile: Instead of adding reagents all at once, a controlled, slow addition can help to maintain a low concentration of the reactive species, which can suppress side reactions.
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Temperature Control: As mentioned, precise temperature control is crucial. Even small deviations can significantly impact the reaction selectivity.
-
-
3. Purification Challenges
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Question: We are struggling with the purification of our multi-kilogram batch of a benzothiadiazole derivative. Column chromatography is not practical at this scale. What are our options?
-
Answer: Large-scale purification requires a shift from chromatographic methods to bulk separation techniques.
-
Crystallization/Recrystallization: This is often the most effective and scalable method for purifying solid compounds.
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Solvent Screening: A thorough solvent screening is essential to find a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution or are insoluble.
-
-
Slurry Washes: If the impurities are significantly more soluble than the product in a particular solvent, washing the crude solid with that solvent (slurrying) can be an effective purification step.
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Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility profiles in immiscible solvents.
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for key reactions in the synthesis of benzothiadiazole derivatives, providing a starting point for optimization.
Table 1: Optimization of the Bromination of Benzo[d][1][2][3]thiadiazole [4]
| Entry | Brominating Agent | Acid | Temp (°C) | Time (h) | Yield (%) |
| 1 | NBS (2.2 eq) | H₂SO₄ | 50 | 16 | 70 |
| 2 | NBS (4.0 eq) | H₂SO₄ | 50 | 4 | 75 |
| 3 | NBS (4.0 eq) | H₂SO₄ | 50 | 2 | 80 |
| 4 | NBS (2.2 eq) | CF₃SO₃H | 20 | 2 | 85 |
| 5 | NBS (2.2 eq) | CF₃SO₃H | 20 | 0.5 | 92 |
Table 2: Optimization of Suzuki Cross-Coupling of 4,7-dibromobenzo[d][1][2][3]thiadiazole with Thienylboronic Acid [2]
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 110 | 55 |
| 2 | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene | 110 | 9 |
| 3 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 110 | 52 |
| 4 | PdCl₂(dppf) | - | K₂CO₃ | Toluene/H₂O | 110 | 48 |
Table 3: Optimization of Stille Cross-Coupling of 4,7-dibromobenzo[d][1][2][3]thiadiazole with 2-tributylstannylthiophene [2][5]
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ | Toluene | 110 | 24 | 60 |
| 2 | Pd(PPh₃)₄ | Toluene | 110 | 24 | 58 |
| 3 | Pd₂(dba)₃ | Toluene | 110 | 24 | 55 |
| 4 | PdCl₂(PPh₃)₂ | DMF | 110 | 24 | 53 |
Experimental Protocols
1. Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole [1]
To a stirred solution of 2,1,3-benzothiadiazole (1.0 g, 7.34 mmol) in concentrated sulfuric acid (10 mL) at 0 °C, N-bromosuccinimide (2.75 g, 15.4 mmol) is added portion-wise over 30 minutes. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The mixture is then carefully poured onto ice (100 g), and the resulting precipitate is collected by filtration, washed with water until neutral, and dried under vacuum to afford 4,7-dibromo-2,1,3-benzothiadiazole as a white solid.
2. General Procedure for Suzuki-Miyaura Cross-Coupling [6]
A mixture of 4,7-dibromo-2,1,3-benzothiadiazole (1.0 equiv.), the corresponding arylboronic acid or ester (2.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and K₂CO₃ (3.0 equiv.) in a mixture of toluene and water (4:1, v/v) is degassed with argon for 20 minutes. The reaction mixture is then heated to 100 °C and stirred for 24 hours under an argon atmosphere. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.
Visualizations
Systemic Acquired Resistance (SAR) Signaling Pathway
Benzothiadiazole (BTH) is a chemical activator of Systemic Acquired Resistance (SAR) in plants, a long-lasting, broad-spectrum defense mechanism. BTH acts downstream of salicylic acid (SA) accumulation, activating the SAR signal transduction pathway.[2] This pathway involves the key regulator NPR1 (Nonexpresser of Pathogenesis-Related genes 1) and leads to the expression of pathogenesis-related (PR) proteins, which contribute to disease resistance. The signaling is often independent of the ethylene (ET) and jasmonic acid (JA) pathways, though crosstalk between these defense pathways exists.[7][8]
Caption: Benzothiadiazole's role in the plant defense signaling pathway.
Troubleshooting Workflow for Low Yield in Scale-Up Synthesis
This workflow provides a logical sequence of steps to diagnose and address low yields when scaling up the synthesis of benzothiadiazoles.
Caption: A logical workflow for troubleshooting low yields in scale-up synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. or.niscpr.res.in [or.niscpr.res.in]
- 5. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 5-Methoxybenzo[d]thiadiazole in solution
This technical support center provides guidance on addressing potential stability issues of 5-Methoxybenzo[d]thiadiazole in solution. The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 5-Methoxybenzo[d]thiadiazole in solution?
A1: The stability of 5-Methoxybenzo[d]thiadiazole in solution can be influenced by several factors, including:
-
pH: The acidity or basicity of the solution can catalyze hydrolytic degradation.
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Solvent: The choice of solvent can impact solubility and stability. Protic solvents may participate in degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1]
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Light: Exposure to UV or visible light can induce photolytic degradation.[1]
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Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[1]
Q2: How should I prepare and store stock solutions of 5-Methoxybenzo[d]thiadiazole?
A2: To ensure the longevity of your 5-Methoxybenzo[d]thiadiazole stock solutions, follow these best practices:
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Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is highly soluble and stable. Dimethyl sulfoxide (DMSO) is a common choice for creating highly concentrated stock solutions.[2]
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Preparation: Allow the powdered compound to equilibrate to room temperature before opening the vial to prevent condensation of atmospheric moisture.[3] For quantities of 10 mg or less, the solvent can be added directly to the vial.[4] For larger quantities, it is recommended to weigh out the desired amount for dissolution.[4]
-
Storage: Store stock solutions in tightly sealed vials at low temperatures, such as -20°C or -80°C, to minimize degradation.[4] Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles.[4]
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Light Protection: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.
Q3: What are the signs of degradation in my 5-Methoxybenzo[d]thiadiazole solution?
A3: Degradation of 5-Methoxybenzo[d]thiadiazole in solution may be indicated by:
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A change in the color or clarity of the solution.
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The appearance of new peaks or a decrease in the main peak area in your chromatographic analysis (e.g., HPLC-UV).
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A shift in the retention time of the main peak.
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Inconsistent results in your biological or chemical assays.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting stability issues with 5-Methoxybenzo[d]thiadiazole solutions.
dot
Caption: Troubleshooting workflow for stability issues.
| Issue | Possible Cause | Recommended Action |
| Inconsistent assay results | Degradation of 5-Methoxybenzo[d]thiadiazole in working solutions. | Prepare fresh working solutions from a frozen stock solution immediately before each experiment. Analyze the stock solution by HPLC-UV to check for degradation. |
| Appearance of new peaks in HPLC | The compound is degrading under the current storage or experimental conditions. | Perform a forced degradation study to identify potential degradation products and pathways. This will help in developing a stability-indicating analytical method.[5][6] |
| Decrease in the main peak area over time | The compound is unstable in the chosen solvent or at the storage temperature. | Test the stability of the compound in different solvents and at various temperatures (e.g., room temperature, 4°C, -20°C) over a time course. |
| Precipitate forms in the solution upon thawing | Poor solubility of the compound at lower temperatures or concentration is too high. | Gently warm and vortex the solution to redissolve the precipitate. If the issue persists, consider using a different solvent or preparing a less concentrated stock solution. |
| Solution changes color | This is a strong indicator of chemical degradation, potentially due to oxidation or photolysis. | Store the solution protected from light and consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment using HPLC-UV
This protocol outlines a method to compare a fresh solution of 5-Methoxybenzo[d]thiadiazole with an aged solution.
dot
Caption: General workflow for stability assessment.
-
Preparation of Solutions:
-
Fresh Solution: Accurately weigh and dissolve 5-Methoxybenzo[d]thiadiazole in a suitable solvent (e.g., HPLC-grade acetonitrile or DMSO) to a known concentration (e.g., 1 mg/mL).
-
Aged Solution: Use a previously prepared and stored solution of the same concentration. Note the storage conditions and duration.
-
-
HPLC-UV Analysis:
-
Method: Develop a stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase could be a gradient of an aqueous buffer and an organic solvent like acetonitrile or methanol. UV detection should be set at the wavelength of maximum absorbance for 5-Methoxybenzo[d]thiadiazole.
-
Injection: Inject equal volumes of the fresh and aged solutions.
-
-
Data Analysis:
-
Compare the chromatograms of the fresh and aged solutions.
-
Look for a decrease in the peak area of the parent compound in the aged sample.
-
Observe the presence of any new peaks, which would indicate degradation products.
-
Calculate the percentage of the remaining parent compound in the aged solution relative to the fresh solution.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[5][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]
-
Stock Solution Preparation: Prepare a stock solution of 5-Methoxybenzo[d]thiadiazole in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
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Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with 0.1 M HCl before analysis.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature, protected from light.
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Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70°C) in a temperature-controlled oven.
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber). A control sample should be wrapped in foil to exclude light.
-
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Sample Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC-UV method.
Data Presentation
As no specific stability data for 5-Methoxybenzo[d]thiadiazole is publicly available, the following table is a template for researchers to populate with their own experimental findings from a forced degradation study.
Table 1: Forced Degradation Study of 5-Methoxybenzo[d]thiadiazole
| Stress Condition | Duration (hours) | Temperature (°C) | % Assay of 5-MeO-BTD | Number of Degradants | Major Degradant Peak Area (%) |
| Unstressed Control | 0 | RT | 100.0 | 0 | - |
| 0.1 M HCl | 24 | 60 | |||
| 0.1 M NaOH | 24 | 60 | |||
| 3% H₂O₂ | 24 | RT | |||
| Heat | 48 | 70 | |||
| Light (UV/Vis) | 24 | RT |
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. captivatebio.com [captivatebio.com]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. acdlabs.com [acdlabs.com]
- 7. sgs.com [sgs.com]
Refinement of analytical methods for detecting 5-Methoxybenzo[d]thiadiazole metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of 5-Methoxybenzo[d]thiadiazole and its metabolites. Our aim is to help you refine your analytical methods and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the detection of 5-Methoxybenzo[d]thiadiazole and its metabolites?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most prevalent and powerful technique for the quantification of 5-Methoxybenzo[d]thiadiazole and its metabolites in biological matrices.[1][2][3] This method offers high sensitivity and selectivity, which is crucial for detecting low-concentration metabolites in complex samples.[1]
Q2: What are the likely metabolic pathways for 5-Methoxybenzo[d]thiadiazole?
A2: While specific metabolic pathways for 5-Methoxybenzo[d]thiadiazole are not extensively documented in the provided search results, common metabolic transformations for similar aromatic and heterocyclic compounds include O-demethylation of the methoxy group to a hydroxyl group, hydroxylation of the benzene ring, and subsequent conjugation with glucuronic acid or sulfate.
Q3: How can I improve the ionization efficiency of 5-Methoxybenzo[d]thiadiazole and its metabolites in the mass spectrometer?
A3: Electrospray ionization (ESI) in positive ion mode is typically effective for nitrogen-containing heterocyclic compounds. To enhance ionization, consider optimizing the mobile phase composition by adjusting the pH with additives like formic acid or ammonium formate. The choice of solvent can also play a role; for instance, using acetonitrile over methanol can sometimes improve ESI response.
Q4: What are the expected fragmentation patterns for 5-Methoxybenzo[d]thiadiazole in MS/MS analysis?
A4: For benzothiadiazole derivatives, fragmentation often involves the cleavage of the thiadiazole ring and loss of small neutral molecules like N₂, H₂S, or CH₂S. The methoxy group can be lost as formaldehyde (CH₂O). The specific fragmentation pattern will be crucial for developing selective Multiple Reaction Monitoring (MRM) transitions for quantitative analysis.
Troubleshooting Guide
Sample Preparation
| Issue | Possible Cause | Suggested Solution |
| Low recovery of analytes after solid-phase extraction (SPE). | Inappropriate SPE sorbent selection. | Test different sorbent types (e.g., C18, mixed-mode cation exchange) to find the one with the best retention and elution characteristics for 5-Methoxybenzo[d]thiadiazole and its more polar metabolites. |
| Incomplete elution of analytes. | Optimize the elution solvent. A stronger organic solvent or the addition of a small percentage of a modifier (e.g., ammonia or formic acid) might be necessary to elute all compounds of interest. | |
| Matrix effects (ion suppression or enhancement). | Co-elution of endogenous components from the biological matrix (e.g., phospholipids). | Improve sample clean-up by incorporating a phospholipid removal step or using a more selective extraction method like liquid-liquid extraction (LLE) followed by SPE.[2] |
| Modify the chromatographic conditions to separate the analytes from the interfering matrix components. |
LC-MS/MS Analysis
| Issue | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting). | Secondary interactions with the stationary phase. | Add a small amount of an acidic or basic modifier to the mobile phase (e.g., 0.1% formic acid or ammonium hydroxide) to improve peak shape. |
| Column overload. | Dilute the sample or inject a smaller volume. | |
| No or low signal intensity. | Incorrect mass spectrometer settings. | Verify the polarity, precursor and product ion masses, and collision energy. Ensure the ion source parameters (e.g., temperature, gas flows) are optimized.[1] |
| Analyte degradation in the ion source. | Reduce the ion source temperature or adjust other source parameters to minimize in-source fragmentation.[1] | |
| High background noise. | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the LC system thoroughly. |
| In-source fragmentation of co-eluting compounds. | Improve chromatographic separation to isolate the analytes from interfering compounds. |
Experimental Protocols
Hypothetical LC-MS/MS Method for Quantification of 5-Methoxybenzo[d]thiadiazole and its Hydroxylated Metabolite
This protocol is a general guideline and should be optimized for your specific instrumentation and application.
1. Sample Preparation (Plasma)
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To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled analog of 5-Methoxybenzo[d]thiadiazole).
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Add 300 µL of cold acetonitrile to precipitate proteins.
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Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
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Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters
| Parameter | Value |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | To be determined empirically |
Visualizations
Caption: Proposed metabolic pathway for 5-Methoxybenzo[d]thiadiazole.
Caption: General workflow for metabolite analysis.
Caption: Logical flow for troubleshooting common LC-MS/MS issues.
References
Technical Support Center: Enhancing the Selectivity of 5-Methoxybenzo[d]thiadiazole-Based Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the selectivity of 5-methoxybenzo[d]thiadiazole-based inhibitors.
FAQs: General Questions
Q1: What are the common off-target effects observed with 5-methoxybenzo[d]thiadiazole-based inhibitors?
A1: While the specific off-target effects can vary depending on the exact chemical structure of the inhibitor, common off-targets may include structurally related proteins within the same family (e.g., different kinases) or proteins with similar binding pocket characteristics. For instance, a compound designed to inhibit a specific kinase might also show activity against other kinases.[1][2] It is crucial to perform comprehensive selectivity profiling to identify such off-target interactions.
Q2: How can I improve the selectivity of my 5-methoxybenzo[d]thiadiazole-based inhibitor?
A2: Improving selectivity is a key challenge in drug discovery.[2] Several strategies can be employed:
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Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your inhibitor and assess the impact on potency and selectivity. This can help identify key chemical moieties responsible for binding to the target and off-targets.[3]
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Structure-Based Drug Design: If the 3D structure of your target protein is known, you can use computational modeling to design modifications that enhance interactions with the target while minimizing binding to off-targets.[4]
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Introduction of Selectivity-Enhancing Moieties: Incorporating specific functional groups can introduce favorable interactions with unique residues in the target's binding site that are not present in off-targets.
Q3: What are the initial steps to profile the selectivity of a new 5-methoxybenzo[d]thiadiazole-based inhibitor?
A3: A tiered approach is often effective:
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Primary Assay: Confirm the inhibitory activity against your primary target.
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Initial Selectivity Panel: Screen your inhibitor against a small, focused panel of related proteins (e.g., a panel of kinases if your primary target is a kinase).[1]
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Broad Kinome Screening: If the initial panel shows promising selectivity, proceed with a broader screening against a larger panel of kinases to get a more comprehensive view of its selectivity profile.[1][2]
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Cell-Based Assays: Confirm the selectivity in a more biologically relevant context using cell-based assays.[1][5]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Biochemical Assays
Problem: You are observing significant variability in the IC50 values of your 5-methoxybenzo[d]thiadiazole-based inhibitor in biochemical assays.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Compound Solubility Issues | The inhibitor may be precipitating out of solution at higher concentrations. | 1. Visually inspect the assay plate for any signs of precipitation. 2. Determine the aqueous solubility of your compound. 3. Include a solubility-enhancing agent (e.g., DMSO) in your assay buffer, ensuring the final concentration does not affect enzyme activity.[6] |
| Reagent Instability | The inhibitor or other critical reagents (e.g., enzyme, substrate) may be degrading over time. | 1. Prepare fresh reagents for each experiment. 2. Assess the stability of your inhibitor in the assay buffer over the experiment's duration. 3. Store all reagents at their recommended temperatures.[7] |
| Assay Conditions Not Optimized | The enzyme or substrate concentration may be inappropriate, leading to unreliable results. | 1. Ensure the enzyme concentration is in the linear range of the assay. 2. Use a substrate concentration at or below the Km value. 3. Verify that the assay incubation time is within the linear phase of the reaction. |
| Pipetting Errors | Inaccurate or inconsistent pipetting can lead to significant variability. | 1. Use calibrated pipettes. 2. Employ automated liquid handlers for high-throughput screening to minimize human error. 3. Perform technical replicates for each concentration point.[8] |
Guide 2: Discrepancy Between Biochemical and Cell-Based Assay Results
Problem: Your 5-methoxybenzo[d]thiadiazole-based inhibitor shows high potency in biochemical assays, but its activity is significantly lower in cell-based assays.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Poor Cell Permeability | The inhibitor may not be efficiently crossing the cell membrane. | 1. Assess the physicochemical properties of your compound (e.g., lipophilicity, molecular weight). 2. Perform a cell permeability assay (e.g., PAMPA). 3. If permeability is low, consider structural modifications to improve it. |
| Compound Efflux | The inhibitor may be actively transported out of the cells by efflux pumps (e.g., P-glycoprotein). | 1. Co-incubate your inhibitor with known efflux pump inhibitors (e.g., verapamil). 2. If activity is restored, it suggests that efflux is a contributing factor. |
| Metabolic Instability | The inhibitor may be rapidly metabolized by the cells into an inactive form. | 1. Perform a metabolic stability assay using liver microsomes or hepatocytes. 2. Identify the metabolic soft spots on your compound and consider modifications to block metabolism. |
| High Protein Binding | The inhibitor may be binding to proteins in the cell culture medium or intracellular proteins, reducing its free concentration. | 1. Determine the plasma protein binding of your compound. 2. Adjust the concentration used in cell-based assays to account for protein binding. |
| Off-Target Effects in Cells | The inhibitor may be engaging with off-targets in the cellular environment that are not present in the biochemical assay, leading to a different biological response. | 1. Perform a target engagement assay in cells to confirm that the inhibitor is binding to its intended target.[1] 2. Use a negative control, such as a structurally similar but inactive analog, to confirm that the observed cellular phenotype is due to on-target inhibition.[6] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using Kinobeads
This protocol describes a competitive pull-down assay to assess the selectivity of an inhibitor across a broad range of kinases.[9]
Materials:
-
Cell lysate (e.g., from a mixture of different cell lines to cover a broad range of kinases)
-
5-Methoxybenzo[d]thiadiazole-based inhibitor
-
Kinobeads (a mixture of broad-spectrum kinase inhibitors immobilized on Sepharose beads)
-
Compound Pull-Down (CP) buffer (50 mM Tris/HCl, pH 7.5, 5% glycerol, 1.5 mM MgCl2, 150 mM NaCl, 20 mM NaF, 1 mM sodium orthovanadate, 1 mM DTT, supplemented with protease and phosphatase inhibitors)
-
DMSO
-
96-well plates
Procedure:
-
Prepare a dilution series of your inhibitor in DMSO.
-
In a 96-well plate, incubate the cell lysate (e.g., 5 mg total protein/well) with varying concentrations of your inhibitor (e.g., 0 nM to 30 µM) for 45 minutes at 4°C with end-over-end shaking.[9] Include a DMSO-only control.
-
Add the equilibrated kinobeads to each well and incubate for 30 minutes at 4°C.
-
Wash the beads several times with CP buffer to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads.
-
Identify and quantify the eluted kinases using label-free quantitative mass spectrometry (LC-MS/MS).
-
Generate dose-dependent binding inhibition curves for each identified kinase to determine the IC50 values.
Data Analysis: The IC50 values are calculated by fitting the data to a dose-response curve. The selectivity of the inhibitor is determined by comparing its potency against the intended target versus other kinases identified in the screen.
| Kinase | IC50 (nM) | Selectivity (Fold vs. Target Kinase) |
| Target Kinase A | 10 | 1 |
| Off-Target Kinase B | 100 | 10 |
| Off-Target Kinase C | 1000 | 100 |
| Off-Target Kinase D | >10000 | >1000 |
Protocol 2: Cell-Based Target Engagement Assay
This protocol describes a general workflow to confirm that your inhibitor is engaging with its intended target within a cellular context.
Materials:
-
Cells expressing the target of interest
-
5-Methoxybenzo[d]thiadiazole-based inhibitor
-
Appropriate cell culture medium and supplements
-
Assay-specific reagents (e.g., antibody for Western blot, fluorescent probe for imaging)
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dilution series of your inhibitor for a predetermined amount of time. Include a DMSO-only control.
-
Measure Target Engagement: Use an appropriate method to measure the interaction between the inhibitor and its target. This could involve:
-
Western Blot: Measure the phosphorylation status of a known downstream substrate of the target kinase. A decrease in phosphorylation would indicate target engagement.
-
Cellular Thermal Shift Assay (CETSA): Assess the thermal stabilization of the target protein upon inhibitor binding.
-
NanoBRET™ Assay: A bioluminescence resonance energy transfer (BRET)-based assay to quantify inhibitor binding to the target protein in live cells.
-
-
Data Analysis: Quantify the signal from your chosen readout and plot it against the inhibitor concentration to generate a dose-response curve and determine the EC50 value.
Visualizations
Caption: Workflow for inhibitor characterization and optimization.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scitechnol.com [scitechnol.com]
- 5. news-medical.net [news-medical.net]
- 6. caymanchem.com [caymanchem.com]
- 7. platypustech.com [platypustech.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Modifying reaction conditions to control regioselectivity in thiadiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of thiadiazoles. The focus is on modifying reaction conditions to control regioselectivity and achieve the desired isomeric products.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of thiadiazole, and why is regioselectivity important in their synthesis?
A1: Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. The four main regioisomers are 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole.[1][2] The arrangement of the heteroatoms in the ring significantly influences the compound's physicochemical properties and biological activity. Therefore, controlling the regioselectivity of the synthesis is crucial to obtain the desired isomer with the intended pharmacological or material properties.
Q2: What are the key factors that influence the regioselectivity of thiadiazole synthesis?
A2: The regioselectivity of thiadiazole synthesis is primarily influenced by:
-
Starting Materials: The structure and electronic properties of the precursors play a critical role.
-
Reaction Conditions: This includes the choice of solvent, catalyst, temperature, and reaction time.
-
Reaction Mechanism: Different reaction pathways, such as cyclization-dehydration or cycloaddition, will favor the formation of specific isomers.
Q3: How can I favor the formation of 2,5-disubstituted-1,3,4-thiadiazoles over other isomers?
A3: To favor the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, an acid-catalyzed cyclization of acyl hydrazides with precursors like alkyl 2-(methylthio)-2-thioxoacetates or alkyl 2-amino-2-thioxoacetates is often effective.[3][4][5] The choice of solvent and catalyst is critical. For instance, using p-toluenesulfonic acid (p-TSA) in water can significantly favor the formation of the 1,3,4-thiadiazole.[3][4]
Q4: What methods are suitable for synthesizing 1,2,4-thiadiazoles?
A4: The synthesis of 1,2,4-thiadiazoles can be achieved through several methods, including the oxidative dimerization of thioamides and the intramolecular oxidative cyclization of amidinithioureas.[1] Symmetrically 3,5-disubstituted 1,2,4-thiadiazoles are often prepared by the oxidation of thioamides using reagents like ceric ammonium nitrate (CAN).[1]
Q5: What is the Huisgen 1,3-dipolar cycloaddition, and how does it apply to thiadiazole synthesis?
A5: The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring.[6][7] While commonly associated with the synthesis of 1,2,3-triazoles from azides and alkynes, the principles of this reaction can be applied to the synthesis of 1,2,3-thiadiazoles.[6][7] The regioselectivity of the cycloaddition is governed by both electronic and steric factors of the reactants.[6][8]
Troubleshooting Guides
Problem 1: My reaction to synthesize a 2,5-disubstituted-1,3,4-thiadiazole is producing a mixture of the desired thiadiazole and the corresponding 1,3,4-oxadiazole.
-
Possible Cause: The reaction conditions are not optimal for selective cyclization. Dehydrative and desulfurative cyclization pathways are competing.
-
Solution: The choice of solvent is crucial in directing the reaction towards the desired product. For the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from alkyl 2-(methylthio)-2-thioxoacetates and acyl hydrazides, using water as the solvent with a p-TSA catalyst has been shown to favor the formation of the thiadiazole.[3][4] Conversely, using a solvent system like AcOH/DMF tends to promote the formation of the 1,3,4-oxadiazole.[4]
Problem 2: I am attempting to synthesize a 3,5-disubstituted-1,2,4-thiadiazole from a thioamide, but the yield is low and I am getting a mixture of products.
-
Possible Cause: The oxidizing agent used for the cyclization may not be efficient or may be causing side reactions.
-
Solution: For the oxidative dimerization of thioamides to form symmetrical 3,5-disubstituted 1,2,4-thiadiazoles, a range of oxidizing agents can be used, including halogens, hydrogen peroxide, and thionyl chloride.[9] Ceric ammonium nitrate (CAN) in acetonitrile at room temperature has been reported to give high yields of the desired product.[1] It is advisable to screen different oxidizing agents and reaction conditions to optimize the yield of the desired regioisomer.
Problem 3: My Huisgen 1,3-dipolar cycloaddition to form a 1,2,3-thiadiazole is not regioselective, resulting in a mixture of 1,4- and 1,5-disubstituted isomers.
-
Possible Cause: The electronic and steric properties of the 1,3-dipole and the dipolarophile are not sufficiently different to favor one regioisomer over the other.
-
Solution: The regioselectivity of the Huisgen cycloaddition is dictated by the frontier molecular orbital (FMO) interactions.[8] To improve regioselectivity, consider the following:
-
Electronic Effects: Introduce electron-withdrawing groups on the dipolarophile and electron-donating groups on the 1,3-dipole (or vice versa) to create a larger difference in the HOMO-LUMO energy gaps for the two possible orientations of addition.
-
Steric Effects: Increasing the steric bulk on one of the reacting atoms can disfavor the formation of the corresponding regioisomer.
-
Catalysis: For azide-alkyne cycloadditions, copper catalysis is known to favor the 1,4-regioisomer.[6] Similar catalytic strategies may be applicable to thiadiazole synthesis.
-
Data Presentation
Table 1: Effect of Solvent and Catalyst on the Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles.
| Entry | Starting Material | Catalyst | Solvent | Product | Yield (%) | Reference |
| 1 | Alkyl 2-(methylthio)-2-thioxoacetate | p-TSA | Water | 1,3,4-Thiadiazole | 83 | [4] |
| 2 | Alkyl 2-(methylthio)-2-thioxoacetate | AcOH | DMF | 1,3,4-Oxadiazole | 78 | [4] |
| 3 | Alkyl 2-amino-2-thioxoacetate | p-TSA | Toluene | 1,3,4-Thiadiazole | 94 | [3] |
| 4 | Thiosemicarbazide Intermediate | EDC·HCl | DMSO | 2-amino-1,3,4-oxadiazole | High | [10][11] |
| 5 | Thiosemicarbazide Intermediate | p-TsCl, Et3N | NMP | 2-amino-1,3,4-thiadiazole | High | [10][11] |
Experimental Protocols
Protocol 1: General Procedure for the Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles[3]
-
To a solution of alkyl 2-(methylthio)-2-thioxoacetate (1.0 mmol, 1 equiv) and acyl hydrazide (1.0 mmol, 1 equiv) in water (2 mL), add p-toluenesulfonic acid (p-TSA) (0.1 mmol, 0.1 equiv).
-
Stir the reaction mixture magnetically at 80 °C for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate and distilled water.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,5-disubstituted-1,3,4-thiadiazole.
Protocol 2: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole[12]
-
A mixture of a carboxylic acid (3.00 mmol) and POCl₃ (10 mL) is stirred for 20 minutes at room temperature.
-
Thiosemicarbazide (3.00 mmol) is then added, and the resulting mixture is heated at 80–90 °C for one hour with stirring.
-
The reaction mixture is cooled in an ice bath, and 40 mL of water is added carefully.
-
The resulting suspension is refluxed for 4 hours.
-
After cooling, the solution is basified to pH 8 using a 50% sodium hydroxide solution and stirred.
-
The precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization.
Visualizations
Caption: Experimental workflow for the regioselective synthesis of 2,5-disubstituted-1,3,4-thiadiazoles.
Caption: Logical relationship between reaction conditions and regioselective product formation.
References
- 1. isres.org [isres.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via reagent-based cyclization of thiosemicarbazide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Unveiling the Therapeutic Potential: A Comparative Analysis of 5-Methoxybenzo[d]thiadiazole and Established Pharmacological Agents
For Immediate Release
In the dynamic landscape of drug discovery, the exploration of novel heterocyclic compounds is paramount. This guide provides a comprehensive validation of the biological activity of 5-Methoxybenzo[d]thiadiazole, a member of the promising benzothiadiazole class of compounds. While specific experimental data for this particular molecule is limited in publicly available literature, this report contextualizes its potential therapeutic applications by comparing the known activities of structurally related methoxy-substituted benzothiadiazole and benzothiazole derivatives with established clinical agents in key therapeutic areas: depression, cancer, and bacterial infections.
At a Glance: Comparative Biological Activities
The following table summarizes the observed and potential biological activities of methoxy-substituted benzothiadiazole/benzothiazole derivatives in comparison to the well-characterized drugs Fluoxetine, Paclitaxel, and Ciprofloxacin.
| Compound/Class | Primary Biological Activity | Mechanism of Action | Therapeutic Area |
| Methoxy-substituted Benzothiadiazole/Benzothiazole Derivatives | Antidepressant, Anticancer, Antimicrobial | Inhibition of monoamine oxidase (MAO), Tubulin polymerization inhibition, DNA gyrase inhibition (inferred) | Neurology, Oncology, Infectious Diseases |
| Fluoxetine | Antidepressant | Selective Serotonin Reuptake Inhibitor (SSRI)[1][2][3][4] | Neurology |
| Paclitaxel | Anticancer | Microtubule stabilization, inhibition of mitosis[5][6][7][][9] | Oncology |
| Ciprofloxacin | Antimicrobial | DNA gyrase and topoisomerase IV inhibitor[10][11][12][13][14] | Infectious Diseases |
Quantitative Performance Analysis
Quantitative data, such as half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC), are crucial for evaluating the potency of a compound. The table below presents available data for methoxy-substituted benzothiazole derivatives and the comparator drugs. It is important to note the absence of specific IC50 or MIC values for 5-Methoxybenzo[d]thiadiazole in the reviewed literature.
| Compound | Assay | Cell Line/Organism | Result (IC50/MIC) | Reference |
| Methoxybenzamide benzothiazole | Anticancer | Not Specified | 1.1 µM to 8.8 µM | [15][16] |
| Phenylamino based methoxybenzothiazole | Anticancer | HeLa | 0.5 ± 0.02 µM | [15][16] |
| Benzothiazole derivative 3e | Antibacterial | Gram+/Gram- bacteria | 3.12 µg/ml | [17] |
| Benzothiazole derivative 3n | Antifungal | Various fungal strains | 1.56 µg/ml - 12.5 µg/ml | [17] |
| Paclitaxel | Anticancer | Human endothelial cells | 0.1 pM | [5] |
| Paclitaxel | Anticancer | MEL cells | 99.5 ng/ml | [6] |
| Paclitaxel | Anticancer | K562 cells | 42.7 ng/ml | [6] |
| Ciprofloxacin | Antibacterial | Pseudomonas aeruginosa | ~0.5 µg/ml (MIC90) | [10] |
| Fluoxetine | Antidepressant (Receptor Binding) | Human Serotonin Transporter | Ki = 0.8 nM | Not directly in search results |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the biological activities discussed.
Antidepressant Activity Screening (Forced Swim Test & Tail Suspension Test)
These behavioral tests are widely used to screen for antidepressant-like activity in rodents.[18][19][20]
-
Animal Model: Male Swiss albino mice are typically used.
-
Drug Administration: Test compounds, a vehicle control, and a positive control (e.g., Fluoxetine) are administered orally or via intraperitoneal injection at specified doses and time points before the test.
-
Forced Swim Test: Mice are individually placed in a cylinder filled with water from which they cannot escape. The duration of immobility (a state of behavioral despair) is recorded over a set period (e.g., 6 minutes). A decrease in immobility time is indicative of an antidepressant-like effect.
-
Tail Suspension Test: Mice are suspended by their tails, and the duration of immobility is recorded. Similar to the forced swim test, a reduction in immobility suggests antidepressant potential.[18]
-
Data Analysis: The mean immobility time for each group is calculated and statistically compared to the control group.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., methoxy-substituted benzothiazole derivatives, Paclitaxel) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT solution is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17]
-
Bacterial/Fungal Strains: Standardized suspensions of the test microorganisms are prepared.
-
Compound Dilution: A serial dilution of the test compound (e.g., Ciprofloxacin, benzothiazole derivatives) is prepared in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under suitable conditions for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Mechanisms of Action
Diagrams are powerful tools for illustrating complex biological processes. The following diagrams, generated using the DOT language, depict a key signaling pathway and a general experimental workflow.
References
- 1. repository.qu.edu.iq [repository.qu.edu.iq]
- 2. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fluoxetine - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. selleckchem.com [selleckchem.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. go.drugbank.com [go.drugbank.com]
- 9. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Ciprofloxacin: Chemistry, Mechanism of Action, Resistance, Antimicrobial Spectrum, Pharmacokinetics, Clinical Trials, a… [ouci.dntb.gov.ua]
- 11. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 14. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects_Chemicalbook [chemicalbook.com]
- 15. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Antidepressant Activity Profile of Some Novel Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analgesic and Antidepressant Activities of Benzothiazole-Benzamides. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 20. ijpsjournal.com [ijpsjournal.com]
A Comparative Analysis of 5-Methoxybenzo[d]thiadiazole and Its Positional Isomers for Drug Development
A comprehensive review of the synthesis, physicochemical properties, and biological activities of 5-Methoxybenzo[d]thiadiazole and its 4-, 6-, and 7-methoxy isomers reveals distinct profiles that could guide future drug discovery and development efforts. While direct comparative studies are limited, a compilation of available data suggests that the position of the methoxy group on the benzothiadiazole core significantly influences their biological activities, particularly their potential as anticancer and antimicrobial agents.
This guide provides a detailed comparison of 5-Methoxybenzo[d]thiadiazole and its isomers, summarizing their synthesis, key physicochemical characteristics, and biological performance with supporting experimental data. The information is intended for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the available physicochemical data for the four isomers is presented in Table 1. Variations in melting points and spectral characteristics underscore the structural differences imparted by the methoxy group's position.
Table 1: Physicochemical Properties of Methoxybenzo[d]thiadiazole Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) |
| 4-Methoxybenzo[d]thiadiazole | C₇H₆N₂OS | 166.20 | Not Reported | Not Reported |
| 5-Methoxybenzo[d]thiadiazole | C₇H₆N₂OS | 166.20 | Not Reported | Available from commercial suppliers |
| 6-Methoxybenzo[d]thiadiazole | C₈H₇NOS | 165.21 | 72.5-73 | ¹H NMR, ¹³C NMR, IR, MS data available in literature |
| 7-Methoxybenzo[d]thiadiazole | C₈H₇NOS | 165.21 | Not Reported | Synthesis of a related methoxycarbonyl derivative has been reported |
Synthesis Overview
The synthesis of these isomers typically involves the cyclization of appropriately substituted aminothiophenols or related precursors. For instance, the synthesis of 6-Methoxybenzo[d]thiazole can be achieved through the reaction of 2-amino-5-methoxythiophenol with formic acid. The general synthetic approach is illustrated below.
Caption: General workflow for the synthesis of Methoxybenzo[d]thiadiazole isomers.
Comparative Biological Activities
Anticancer Activity
Thiadiazole and benzothiazole derivatives have demonstrated significant anticancer potential.[1][2][3][4] For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles showed potent antiproliferative activity against melanoma and prostate cancer cells, with IC50 values in the low nanomolar range.[5] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization.[5] Another study on a thiadiazole-based compound, GO-13, revealed its effectiveness against human non-small cell lung cancer A549 cells by inducing apoptosis.[1] While specific IC50 values for the four methoxybenzo[d]thiadiazole isomers are not available, the general anticancer activity of the parent scaffolds suggests that these isomers are promising candidates for further investigation.
Table 2: Anticancer Activity of Related Thiadiazole Derivatives
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 4-Substituted Methoxybenzoyl-Aryl-Thiazoles | Melanoma (A375, B16) | 0.021 - 0.071 | [5] |
| 1,2,3-Thiadiazole Derivatives | Human Myeloid Leukemia (HL-60, U937) | 0.24 - 1.72 | [2] |
| 1,2,5-Thiadiazole Derivatives | Leukemia, Melanoma, Ovarian, Breast, Prostate Cancer | 0.16 - 7.71 | [2] |
| GO-13 (a 1,3,4-thiadiazole derivative) | Human Non-Small Cell Lung Cancer (A549) | Not specified, but effective | [1] |
Antimicrobial Activity
Thiadiazole derivatives are also known for their broad-spectrum antimicrobial activities.[6][7] Studies on various 1,3,4-thiadiazole derivatives have reported significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6] For example, certain 5-(4-methoxyphenyl)-1,3,4-thiadiazole derivatives have shown activity against Staphylococcus epidermidis and Micrococcus luteus.[6] The minimum inhibitory concentration (MIC) is a key parameter used to quantify antimicrobial efficacy.
Table 3: Antimicrobial Activity of Related Thiadiazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 5-(4-methoxyphenyl)-1,3,4-thiadiazole derivative | Staphylococcus epidermidis | 31.25 | [6] |
| 5-(4-methoxyphenyl)-1,3,4-thiadiazole derivative | Micrococcus luteus | 15.63 | [6] |
| Benzimidazole-thiadiazole derivative | Staphylococcus aureus | 128 | [6] |
Signaling Pathways and Experimental Workflows
The biological effects of these compounds are often mediated through specific signaling pathways. For instance, the anticancer activity of some thiadiazole derivatives involves the induction of apoptosis. A simplified representation of an apoptotic signaling pathway is shown below.
Caption: Simplified apoptotic pathway potentially modulated by thiadiazole derivatives.
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
Caption: Workflow for the MTT cytotoxicity assay.
Broth Microdilution Method for Antimicrobial Activity
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[6]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for the broth microdilution antimicrobial assay.
Conclusion
This comparative guide highlights the potential of 5-Methoxybenzo[d]thiadiazole and its positional isomers as valuable scaffolds in drug discovery. While the currently available data is not exhaustive for a direct isomer-to-isomer comparison, the established biological activities of the broader benzothiadiazole and thiadiazole families strongly suggest that these methoxy-substituted derivatives warrant further investigation. Future research should focus on the systematic synthesis and parallel biological evaluation of all four isomers to elucidate a clear structure-activity relationship, which will be crucial for the rational design of more potent and selective therapeutic agents.
References
- 1. Investigation of anticancer mechanism of thiadiazole-based compound in human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1,3,4]thiadiazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bepls.com [bepls.com]
- 5. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Illuminating the Molecular Architecture: A Comparative Guide to Confirming the Structure of 5-Methoxybenzo[d]thiadiazole Derivatives
For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's three-dimensional structure is a cornerstone of innovation. This guide provides a comparative analysis of key experimental techniques used to elucidate the molecular structure of 5-Methoxybenzo[d]thiadiazole derivatives, a class of compounds with significant potential in medicinal chemistry. We will delve into the experimental data and protocols for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), offering a clear comparison of their utility in structural confirmation.
The unequivocal determination of a compound's molecular structure is paramount for understanding its chemical reactivity, biological activity, and potential as a therapeutic agent. For 5-Methoxybenzo[d]thiadiazole derivatives, a combination of sophisticated analytical techniques is employed to provide a comprehensive structural picture.
Key Spectroscopic and Crystallographic Techniques
The primary methods for the structural elucidation of these compounds include:
-
X-ray Crystallography: This powerful technique provides the absolute and most detailed three-dimensional structure of a molecule in its crystalline state. It allows for the precise determination of bond lengths, bond angles, and stereochemistry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H (proton) and ¹³C (carbon-13) NMR, is indispensable for determining the connectivity of atoms within a molecule in solution. It provides information about the chemical environment of each nucleus, revealing the carbon-hydrogen framework.
-
Mass Spectrometry (MS): MS is a vital tool for determining the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.
Comparative Analysis of Experimental Data
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |
| 5-Methoxy-2,1,3-benzothiadiazole [1] | Not Specified | 7.84 (d, J = 9.2 Hz, 1H), 7.41 (d, J = 2.5 Hz, 1H), 7.09 (dd, J = 9.2, 2.5 Hz, 1H), 3.92 (s, 3H) |
| 4-Methoxy-2,1,3-benzothiadiazole [1] | Not Specified | 7.64 (t, J = 8.0 Hz, 1H), 7.20 (d, J = 8.0 Hz, 1H), 7.03 (d, J = 8.0 Hz, 1H), 4.02 (s, 3H) |
| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide [2] | d6-DMSO | 7.63-7.61 (d, 1H, Ar-H), 7.53-7.49 (t, 1H, J=7.46 Hz, Ar-H), 7.14-7.11 (d, 1H, Ar-H), 7.01-6.99 (t, 1H, J=7.46 Hz, Ar-H), 3.81 (s, 3H, OCH) |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm |
| 5-Methoxy-2,1,3-benzothiadiazole [1] | Not Specified | 160.2, 156.4, 146.9, 120.3, 118.2, 105.7, 56.1 |
| 4-Methoxy-2,1,3-benzothiadiazole [1] | Not Specified | 154.9, 151.7, 145.4, 131.6, 111.9, 108.9, 56.3 |
| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide [2] | d6-DMSO | Negative amplitude: 167.82 (HS-C), 159.35. Positive amplitude: 133.51 (Ar-CH), 131.07 (Ar-CH), 120.47 (Ar-CH), 118.01 (Ar-CH), 114.35 (Ar-CH), 55.93 (OCH) |
Table 3: Mass Spectrometry Data Comparison
| Compound | Ionization Method | [M+H]⁺ (m/z) |
| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide [2] | ESI | 268.0 |
| 5-(2-Methoxyquinoxalin-3-yl)-4-phenyl-4H-1,2, 4-triazole-3-thiol [3] | ESI | 335.9 |
| N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide derivatives | Not Specified | Varies with substituents |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are generalized protocols for the key analytical techniques.
X-ray Crystallography
-
Crystal Growth: Single crystals of the 5-Methoxybenzo[d]thiadiazole derivative are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data, yielding the final crystal structure.[4][5]
NMR Spectroscopy
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in the NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired. Various 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to further elucidate the structure.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the connectivity of atoms and the overall structure of the molecule.[3][6]
Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS).
-
Ionization: The sample molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.[7]
Visualization of Experimental Workflows
To further clarify the process of structural confirmation, the following diagrams illustrate the typical workflows.
Caption: General workflow for the synthesis and structural confirmation of 5-Methoxybenzo[d]thiadiazole derivatives.
Caption: Detailed workflow for structural elucidation using NMR spectroscopy.
Caption: Step-by-step process for determining molecular structure via X-ray crystallography.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of In Vitro and In Vivo Results for 5-Methoxybenzo[d]thiadiazole: A Review of Available Data
Despite a comprehensive search of scientific literature, no specific in vitro or in vivo studies for the compound 5-Methoxybenzo[d]thiadiazole were identified. Publicly available research data focuses on a broad range of other thiadiazole derivatives, highlighting the diverse biological activities of this class of compounds but precluding a direct cross-validation for the specific molecule of interest.
The thiadiazole scaffold is a common feature in medicinal chemistry, with various derivatives being investigated for a wide array of therapeutic applications. These include potential treatments for cancer, infectious diseases, and neurological disorders. However, the specific biological profile of 5-Methoxybenzo[d]thiadiazole remains uncharacterized in published literature.
This guide, therefore, cannot provide a direct comparison of its performance with other alternatives supported by experimental data. The core requirements of data presentation, detailed experimental protocols, and visualization of signaling pathways and workflows for 5-Methoxybenzo[d]thiadiazole cannot be fulfilled due to the absence of foundational research on this particular compound.
Researchers, scientists, and drug development professionals interested in the potential of thiadiazole derivatives are encouraged to consult the extensive literature on related compounds to inform their research. Studies on molecules with similar structural motifs, such as substituted benzothiadiazoles or other methoxy-containing thiadiazole compounds, may offer insights into potential biological activities and mechanisms of action that could be relevant for future investigations into 5-Methoxybenzo[d]thiadiazole.
For reference, the broader class of thiadiazoles has been shown to exhibit activities including, but not limited to:
-
Anticancer: Various thiadiazole derivatives have demonstrated cytotoxic effects against different cancer cell lines.
-
Antimicrobial: The thiadiazole ring is a key component in some compounds with antibacterial and antifungal properties.
-
Anticonvulsant: Certain thiadiazole-containing molecules have been evaluated for their potential in managing seizures.
-
Antidepressant: Some derivatives have shown activity in models of depression.
It is important to note that the biological activity of any compound is highly dependent on its specific chemical structure, including the nature and position of its substituents. Therefore, the activities of other thiadiazole derivatives cannot be directly extrapolated to 5-Methoxybenzo[d]thiadiazole.
Future research, including the synthesis and subsequent in vitro and in vivo evaluation of 5-Methoxybenzo[d]thiadiazole, would be necessary to elucidate its pharmacological profile and enable the cross-validation and comparative analysis sought by the scientific community.
Benchmarking 5-Methoxybenzo[d]thiadiazole Derivatives Against Established Monoamine Oxidase-A Inhibitors for Antidepressant Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical antidepressant-like efficacy of a 5-Methoxybenzo[d]thiadiazole derivative against established monoamine oxidase-A (MAO-A) inhibitors. All quantitative data is summarized in structured tables, with detailed experimental methodologies provided for key assays.
While direct efficacy studies on 5-Methoxybenzo[d]thiadiazole are not extensively available in public literature, a promising derivative, 5-((4-methoxyphenyl)thio)benzo[c][1][2][3]thiadiazole (MTDZ), has demonstrated significant antidepressant-like effects in preclinical models.[4][5][6] This guide focuses on the available data for MTDZ as a representative of this chemical class and benchmarks its performance against well-known MAO-A inhibitors: Moclobemide, Selegiline, and Phenelzine.
The primary mechanism of action identified for MTDZ is the selective inhibition of monoamine oxidase-A (MAO-A), an enzyme responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[5] By inhibiting MAO-A, MTDZ increases the synaptic availability of these neurotransmitters, a common mechanism for many effective antidepressant medications.[7][8]
Comparative Efficacy Data
The following tables summarize the preclinical efficacy of MTDZ and known MAO-A inhibitors in behavioral and enzymatic assays.
Table 1: In Vivo Efficacy in the Forced Swim Test (FST) in Mice
| Compound | Dose | Route of Administration | Immobility Time Reduction (%) | Species | Reference |
| MTDZ | 10 mg/kg | Oral | Significant reduction (p < 0.0001) | Mice | [4][5] |
| Phenelzine | Not specified | Not specified | Significant decrease | Mice | [9] |
| Selegiline | 10 mg/kg | Subcutaneous | Significant reduction | Mice | [10] |
| Moclobemide | Not specified | Not specified | Efficacious in preclinical models | Rodents | [11][12] |
Note: A reduction in immobility time in the FST is indicative of an antidepressant-like effect.
Table 2: In Vitro/Ex Vivo Monoamine Oxidase-A (MAO-A) Inhibition
| Compound | Assay Type | Key Findings | Reference |
| MTDZ | Ex Vivo (Mouse Brain) | Restricted MAO-A activity in cerebral cortices and hippocampi | [5] |
| Moclobemide | In Vivo (Human Brain) | ~74% MAO-A occupancy at 300-600mg daily dose | [13] |
| Selegiline | In Vivo (Human Brain) | ~37% MAO-A inhibition at 10 mg/day (Zydis formulation) | [14][15] |
| Phenelzine | In Vivo (Human Brain) | ~87% MAO-A occupancy at 45-60mg daily dose | [13] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for evaluating antidepressant efficacy.
Caption: Proposed mechanism of action for the antidepressant effect of the 5-Methoxybenzo[d]thiadiazole derivative (MTDZ).
Caption: A typical experimental workflow for the Forced Swim Test (FST) in mice.
Experimental Protocols
Forced Swim Test (FST) in Mice
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity in rodents.[1][2][3][16][17]
Objective: To assess the antidepressant efficacy of a test compound by measuring the duration of immobility in mice placed in an inescapable water-filled cylinder.
Materials:
-
Cylindrical, transparent tanks (e.g., 30 cm height x 20 cm diameter).
-
Water maintained at 24-30°C.
-
Test compound (e.g., MTDZ) and vehicle control.
-
Video recording and analysis software.
Procedure:
-
Acclimatization: Mice are brought to the testing room at least 1 hour before the experiment to acclimate.
-
Drug Administration: The test compound or vehicle is administered to the mice (e.g., orally) at a predetermined time before the test (e.g., 60 minutes).
-
Test Session: Each mouse is individually placed into the water-filled cylinder for a 6-minute session.[1] The water depth is set to a level where the mouse cannot touch the bottom with its tail or feet (e.g., 15 cm).[1]
-
Behavioral Recording: The entire session is recorded. The duration of immobility (the time the mouse spends floating with only minor movements to keep its head above water) is typically scored during the last 4 minutes of the test.
-
Data Analysis: The immobility times of the compound-treated group are compared to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of an antidepressant-like effect.[2]
Monoamine Oxidase-A (MAO-A) Inhibitor Screening Assay (Fluorometric)
This in vitro assay is used to determine the inhibitory potential of a compound against the MAO-A enzyme.[18][19][20][21][22]
Objective: To quantify the inhibition of MAO-A activity by a test compound.
Principle: The assay measures the fluorescence of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of a MAO substrate (e.g., tyramine). A decrease in fluorescence in the presence of the test compound indicates inhibition of MAO-A.
Materials:
-
96-well microplate (black, flat-bottom).
-
Fluorometric microplate reader.
-
MAO-A enzyme.
-
MAO-A substrate (e.g., p-Tyramine).
-
Developer and probe (e.g., HRP and OxiRed™).
-
Assay buffer.
-
Test compound and known MAO-A inhibitor (e.g., Clorgyline) as a positive control.
Procedure:
-
Reagent Preparation: Prepare working solutions of the test inhibitor, inhibitor control, and enzyme control in assay buffer.
-
Reaction Setup: To separate wells of the microplate, add the test inhibitor, inhibitor control, or assay buffer (for the enzyme control).
-
Enzyme Addition: Add the MAO-A enzyme solution to each well and incubate for a specified time (e.g., 10 minutes at 25°C) to allow for inhibitor binding.
-
Substrate Addition: Add the MAO-A substrate solution to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition by the test compound is determined by comparing its reaction rate to that of the enzyme control. An IC50 value (the concentration of inhibitor that causes 50% inhibition) can be calculated from a dose-response curve.
Conclusion
The available preclinical data suggests that the 5-Methoxybenzo[d]thiadiazole derivative, MTDZ, exhibits a promising antidepressant-like profile, comparable to established MAO-A inhibitors. Its mechanism of action through selective MAO-A inhibition, coupled with positive results in the forced swim test, positions this class of compounds as a potential area for further investigation in the development of novel antidepressants. The detailed protocols provided herein offer a framework for the continued evaluation and benchmarking of these and other novel chemical entities.
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 3. animal.research.wvu.edu [animal.research.wvu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms involved in the antidepressant-like action of orally administered 5-((4-methoxyphenyl)thio)benzo[c][1,2,5]thiadiazole (MTDZ) in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. verywellmind.com [verywellmind.com]
- 8. Antidepressants: Types, side effects, uses, and effectiveness [medicalnewstoday.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Selegiline Recovers Synaptic Plasticity in the Medial Prefrontal Cortex and Improves Corresponding Depression-Like Behavior in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pre-clinical pharmacology of moclobemide. A review of published studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Monoamine Oxidase-A Occupancy by Moclobemide and Phenelzine: Implications for the Development of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evidence that formulations of the selective MAO-B inhibitor, selegiline, which bypass first-pass metabolism, also inhibit MAO-A in the human brain (Journal Article) | OSTI.GOV [osti.gov]
- 15. researchgate.net [researchgate.net]
- 16. criver.com [criver.com]
- 17. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 21. Monoamine oxidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit | Abcam [abcam.com]
Comparative analysis of the synthetic routes to substituted benzothiadiazoles
A Comparative Guide to the Synthetic Routes of Substituted 2,1,3-Benzothiadiazoles
For researchers and professionals in drug development and materials science, the 2,1,3-benzothiadiazole scaffold is a crucial component in the design of functional molecules, including pharmaceuticals and organic electronics.[1][2] The method chosen for its synthesis can significantly impact the accessibility of derivatives, overall yield, and scalability. This guide provides a comparative analysis of the primary synthetic routes to substituted 2,1,3-benzothiadiazoles, presenting quantitative data, detailed experimental protocols, and visual diagrams of the reaction pathways.
De Novo Synthesis from Aryl Diamines
The traditional and most direct method for creating the benzothiadiazole core involves the cyclization of an ortho-phenylenediamine with a sulfur-containing reagent. This approach is particularly useful when the desired substituents are already present on the aromatic precursor.
The most common method for preparing 2,1,3-benzothiadiazole is the reaction of o-phenylenediamine with thionyl chloride.[3] This reaction can be adapted to produce substituted derivatives by starting with appropriately substituted o-phenylenediamines.
General Reaction Scheme:
A substituted o-phenylenediamine reacts with thionyl chloride, typically in the presence of a base like pyridine, to yield the corresponding substituted 2,1,3-benzothiadiazole.
Experimental Protocol: Synthesis of 2,1,3-Benzothiadiazole [3]
To a solution of o-phenylenediamine in pyridine, two equivalents of thionyl chloride are added. The reaction mixture is stirred, and upon completion, the product is isolated. This method is known to produce yields of at least 85%. Byproducts of this reaction include sulfur dioxide and hydrochloric acid.[3]
Functionalization of the Benzothiadiazole Core
Modern synthetic strategies often favor the late-stage functionalization of a pre-existing benzothiadiazole core. This allows for the synthesis of a library of derivatives from a common intermediate.
Electrophilic Aromatic Substitution
Due to the electron-deficient nature of the benzothiadiazole ring system, electrophilic aromatic substitution typically requires harsh conditions.[1] Bromination is a common example, often used to produce 4,7-dibromo-2,1,3-benzothiadiazole, a key building block for further functionalization.[3][4]
Experimental Protocol: Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole [4]
2,1,3-Benzothiadiazole (0.51 g, 3.7 mmol) and N-bromosuccinimide (1.39 g, 7.8 mmol) are dissolved in 5 ml of sulfuric acid. The reaction is stirred to completion, after which the dibrominated product is isolated. This method provides a convenient route to this important intermediate in good to quantitative yields.[4]
Palladium-Catalyzed Cross-Coupling Reactions
Halogenated benzothiadiazoles, such as 4,7-dibromo-2,1,3-benzothiadiazole, are versatile substrates for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
-
Suzuki-Miyaura Coupling: This reaction couples the halogenated benzothiadiazole with an organoboron reagent to form C-C bonds. It is a powerful tool for creating aryl-substituted benzothiadiazoles.[5][6][7]
-
Stille Coupling: This reaction involves the coupling of the halogenated benzothiadiazole with an organotin compound, also for the formation of C-C bonds.[6][8]
-
Sonogashira Coupling: This reaction is used to introduce alkyne substituents by coupling the halogenated benzothiadiazole with a terminal alkyne.[3]
The choice between these methods often depends on the stability and availability of the coupling partners. The Stille reaction, for instance, has been found to give higher yields in certain cases for the synthesis of π-spacer–acceptor–π-spacer type compounds compared to the Suzuki reaction.[6]
Experimental Protocol: Suzuki-Miyaura Coupling of 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole [5]
The Suzuki-Miyaura cross-coupling of 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole with various arylboronic acids can be efficiently performed in water under air. Careful tuning of the reaction conditions allows for the preparation of both symmetrically and unsymmetrically substituted derivatives in moderate to good yields.[5]
Experimental Protocol: Stille Coupling for D-A-D Architectures [8]
To a solution of 4,7-bis(5-bromothiophen-2-yl)benzothiadiazole (1.00 g, 2.18 mmol) and 2-(tributylstannyl)-3,4-ethylenedioxythiophene (2.07 g, 4.80 mmol) in anhydrous THF (80 mL), bis(triphenylphosphine)palladium(II) dichloride (0.306 g, 0.436 mmol) is added at room temperature under a nitrogen atmosphere. The mixture is refluxed for 48 hours. After workup and purification, the desired product can be obtained in high yield (up to 85% for some derivatives).[8]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9] This method is highly effective for synthesizing amino-substituted benzothiadiazoles, which are otherwise difficult to access.[2][10]
Experimental Protocol: Buchwald-Hartwig Amination of a Brominated Benzothiadiazole Derivative [2]
A 5-amino-1,2,3-triazole-2,1,3-benzothiadiazole derivative (0.2 mmol) is reacted with an aryl bromide (5 equivalents) in the presence of a palladium catalyst ((THP-Dipp)Pd(cinn)Cl, 5 mol%), a ligand (t-Bu3P-HBF4, 10 mol%), and a base (NaOtBu, 3 equivalents) in 1,4-dioxane (1.0 mL) at 110 °C for 24 hours.[2][11] This procedure allows for the synthesis of N-aryl and N,N-diaryl substituted derivatives.[2]
Direct C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for derivatizing benzothiadiazoles.[1][12][13] This approach avoids the need for pre-functionalized starting materials, such as halogenated or organometallic benzothiadiazoles.
-
C-H Borylation: Iridium-catalyzed C-H borylation allows for the regioselective introduction of boryl groups, which can then be further functionalized.[1][12][14]
-
C-H Arylation and Alkenylation: Palladium or Rhodium-catalyzed reactions can directly couple C-H bonds with aryl or alkenyl partners.[1]
-
Photoredox Catalysis: Recent advances have enabled the direct C-H alkylation of benzothiadiazoles under mild, environmentally friendly conditions using organic photoredox catalysis.[15]
Experimental Protocol: Iridium-Catalyzed C-H Borylation [1][12]
Regioselective iridium-catalyzed C-H borylation can provide access to versatile 5-boryl or 4,6-diboryl benzothiadiazole building blocks. These intermediates can then undergo further functionalization at the C4, C5, C6, and C7 positions.[1][12]
Comparative Summary of Synthetic Routes
| Synthetic Route | Key Features | Advantages | Disadvantages | Typical Yields |
| De Novo Synthesis | Cyclization of substituted o-phenylenediamines. | Direct access to specifically substituted benzothiadiazoles. | Limited by the availability of substituted precursors. | >85%[3] |
| Electrophilic Bromination | Introduction of bromine atoms onto the benzothiadiazole core. | Provides key intermediates for cross-coupling. | Requires harsh conditions (e.g., H2SO4). | Good to quantitative[4] |
| Suzuki-Miyaura Coupling | Pd-catalyzed reaction of bromo-benzothiadiazoles with boronic acids. | Wide substrate scope, functional group tolerance. | Requires pre-functionalization (bromination). | Moderate to good[5] |
| Stille Coupling | Pd-catalyzed reaction with organotin reagents. | Can provide higher yields than Suzuki for certain substrates. | Use of toxic organotin reagents. | Moderate to high (up to 85%)[6][8] |
| Buchwald-Hartwig Amination | Pd-catalyzed formation of C-N bonds. | Efficient synthesis of amino-derivatives. | Requires specialized ligands and catalysts. | Varies with substrate[2] |
| Direct C-H Functionalization | Direct activation and functionalization of C-H bonds. | High atom economy, avoids pre-functionalization. | Regioselectivity can be a challenge. | Varies widely[1][15] |
Visualizing the Synthetic Pathways
Caption: Overview of major synthetic routes to substituted 2,1,3-benzothiadiazoles.
Caption: Cross-coupling reactions from 4,7-dibromo-2,1,3-benzothiadiazole.
Conclusion
The synthesis of substituted 2,1,3-benzothiadiazoles has evolved from classical de novo cyclizations to a variety of powerful late-stage functionalization techniques. The traditional approach remains valuable for specific substitution patterns available from commercial precursors. However, for generating molecular diversity and accessing a broader range of derivatives, modern methods such as palladium-catalyzed cross-couplings and direct C-H functionalization offer unparalleled versatility. The choice of synthetic route will ultimately depend on the target molecule's specific substitution pattern, the availability of starting materials, and the desired scale of the reaction. Researchers should consider the trade-offs between the classical and modern approaches in terms of step economy, cost, and environmental impact.
References
- 1. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Comparative Study of Alternating Low-band-Gap Benzothiadiazole Co-oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide-Nitrile Cycloaddition Followed by Buchwald-Hartwig Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. diva-portal.org [diva-portal.org]
- 14. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vitro Metabolic Stability of Thiadiazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The thiadiazole scaffold is a cornerstone in medicinal chemistry, featured in a multitude of therapeutic agents due to its versatile biological activities. A critical factor influencing the in vivo efficacy and safety profile of these compounds is their metabolic stability. This guide provides a comparative analysis of the in vitro metabolic stability of various thiadiazole-based compounds, supported by experimental data and detailed protocols.
Quantitative Comparison of Metabolic Stability
The in vitro metabolic stability of a compound is a key predictor of its in vivo half-life and clearance. The following table summarizes the metabolic stability parameters for a selection of thiadiazole-based compounds in liver microsomes from different species. The key parameters presented are the half-life (t1/2), which is the time required for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which represents the inherent capacity of the liver enzymes to metabolize the drug.
| Compound | Species | Microsomal Protein (mg/mL) | t1/2 (min) | CLint (µL/min/mg protein) | Reference |
| Compound 4 ([1][2][3]thiadiazole derivative) | Mouse | Not Specified | 32.5 | 42.6 ± 3.2 | [2] |
| Compound 51 (2-methylphenyl derivative) | Mouse | Not Specified | 194 | 7.13 ± 7.3 | [2] |
| Compound 12 | Human | Not Specified | >120 (72.6% remaining) | - | [1] |
| Compound 12 | Rat | Not Specified | <120 (16.7% remaining) | - | [1] |
| Compound 12 | Mouse | Not Specified | <120 (27.5% remaining) | - | [1] |
Experimental Protocols
A standardized in vitro metabolic stability assay using liver microsomes is crucial for obtaining comparable and reliable data. The following protocol outlines a typical experimental workflow.
Objective: To determine the rate of metabolism of a test compound in the presence of liver microsomes.
Materials:
-
Test compound
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile or other suitable organic solvent (for quenching the reaction)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and the NADPH regenerating system.
-
Pre-incubation: The test compound and liver microsomes are pre-incubated with the master mix at 37°C for a short period (e.g., 5-10 minutes) to allow for temperature equilibration.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Time-course Incubation: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also serves to precipitate the microsomal proteins.
-
Centrifugation: The quenched samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to quantify the concentration of the test compound at each time point.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t1/2) is determined from the slope of the natural logarithm of the percent remaining versus time plot. The intrinsic clearance (CLint) is then calculated from the half-life and the microsomal protein concentration.
Visualizing Experimental Workflow and Metabolic Pathways
To further clarify the experimental process and the potential metabolic fate of thiadiazole compounds, the following diagrams are provided.
Experimental workflow for in vitro metabolic stability assay.
Common metabolic pathways of thiadiazole-based compounds.
Discussion of Metabolic Pathways
The metabolic fate of thiadiazole-containing compounds is diverse and significantly influenced by the nature and position of their substituents. Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, often initiates the biotransformation process. Common Phase I reactions include:
-
Oxidation: This can occur at several positions, including the nitrogen and sulfur atoms of the thiadiazole ring (N-oxidation and S-oxidation), as well as on aliphatic or aromatic substituents.
-
Hydroxylation: The addition of hydroxyl groups to alkyl or aryl substituents is a frequent metabolic route, increasing the polarity of the molecule.
-
Thiadiazole Ring Opening: A more complex metabolic transformation that has been observed for some thiazole and is proposed for thiadiazole derivatives involves the enzymatic cleavage of the heterocyclic ring.[4] This can lead to the formation of reactive intermediates and significantly alters the structure of the parent compound.
Following Phase I metabolism, the resulting metabolites, now bearing polar functional groups, can undergo Phase II conjugation reactions. These reactions further increase water solubility and facilitate excretion. Common conjugation pathways include:
-
Glucuronidation: The attachment of glucuronic acid to hydroxyl, carboxyl, or amino groups.
-
Sulfation: The conjugation of a sulfonate group, typically to hydroxyl or amino moieties.
-
Glutathione Conjugation: This pathway is important for detoxifying reactive electrophilic metabolites that may be formed during Phase I metabolism, including those resulting from ring-opening events.
Conclusion
The in vitro metabolic stability of thiadiazole-based compounds is a critical determinant of their potential as drug candidates. As demonstrated by the compiled data, metabolic stability can vary significantly based on the specific chemical structure and the species used for in vitro testing. A thorough understanding of both the rate of metabolism and the metabolic pathways is essential for the rational design of thiadiazole derivatives with improved pharmacokinetic profiles. The provided experimental protocols and workflow diagrams serve as a practical guide for researchers in this field. Further investigation into the specific CYP isozymes responsible for thiadiazole metabolism and the structural determinants of metabolic stability will continue to be a key area of research in the development of novel thiadiazole-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 5-Methoxybenzo[d]thiadiazole and its Oxadiazole Bioisostere for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative physicochemical properties, biological activities, and pharmacokinetic profiles of 5-Methoxybenzo[d]thiadiazole and its bioisosteric counterpart, 5-Methoxybenzo[d]oxadiazole. This document provides available experimental data, detailed protocols for further investigation, and visualization of relevant biological pathways to inform early-stage drug discovery and lead optimization efforts.
The strategic replacement of functional groups with bioisosteres is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's pharmacological profile. The substitution of a thiadiazole ring with an oxadiazole ring, or vice versa, is a classic example of bioisosteric replacement, often leading to significant changes in potency, selectivity, and metabolic stability. This guide provides a detailed head-to-head comparison of 5-Methoxybenzo[d]thiadiazole and its corresponding oxadiazole bioisostere, 5-Methoxybenzo[d]oxadiazole. Due to the limited availability of direct comparative studies, this guide collates existing data for each compound and its close derivatives, and provides detailed experimental protocols for generating missing comparative data.
Physicochemical Properties: A Tale of Two Heterocycles
| Property | 5-Methoxybenzo[c][1][2][3]thiadiazole | 5-Methoxybenzo[c][1][2][3]oxadiazole (Bioisostere) |
| Molecular Formula | C₈H₇N₂OS | C₈H₇N₂O₂ |
| Molecular Weight | 166.20 g/mol [4] | 149.12 g/mol |
| Calculated logP | ~2.8 (for a chloro-methyl derivative)[5] | 1.0353 (for a carbaldehyde derivative)[6] |
| pKa | ~ -4.9 (for parent 1,2,5-thiadiazole)[7] | ~ -5.0 (for parent 1,2,5-oxadiazole)[8] |
| Aqueous Solubility | Data not available | Data not available |
Note: The logP and pKa values are for structurally related compounds and should be considered as estimates.
Biological Activities and Potential Therapeutic Targets
The benzothiadiazole and benzoxadiazole cores are present in numerous biologically active compounds, suggesting a range of potential therapeutic applications for their 5-methoxy derivatives.
5-Methoxybenzo[d]thiadiazole: Derivatives of the benzothiazole scaffold have shown promise as antidepressant agents .[9][10][11][12] The proposed mechanisms of action often involve the modulation of monoamine neurotransmitter systems, such as the inhibition of monoamine oxidase A (MAO-A) or the serotonin transporter (SERT).
5-Methoxybenzo[d]oxadiazole: The benzoxadiazole scaffold is frequently associated with antiproliferative activity in cancer cell lines.[13][14][15][16] Potential mechanisms of action for derivatives include the inhibition of topoisomerase I and the modulation of immune checkpoint pathways, such as the programmed death-ligand 1 (PD-L1) pathway.[1][2][3][17][18]
A summary of the potential biological activities is presented below.
| Biological Activity | 5-Methoxybenzo[d]thiadiazole | 5-Methoxybenzo[d]oxadiazole (Bioisostere) |
| Primary Indication | Antidepressant | Anticancer |
| Potential Molecular Target(s) | MAO-A, Serotonin Transporter (SERT) | Topoisomerase I, PD-L1 |
| Reported Activity of Derivatives | Reduction in immobility time in animal models of depression.[11][12] | Inhibition of cancer cell proliferation in vitro.[15][16] |
Pharmacokinetic Profiles: Predicting In Vivo Behavior
The pharmacokinetic properties of a drug candidate are critical for its success. While no specific in vivo data for the two subject compounds were found, general characteristics can be anticipated based on their structures. The higher lipophilicity suggested by the estimated logP of the thiadiazole derivative may lead to differences in absorption and distribution compared to its more polar oxadiazole counterpart. Both heterocycles are generally considered to be metabolically stable, a desirable feature in drug candidates.
| Pharmacokinetic Parameter | 5-Methoxybenzo[d]thiadiazole | 5-Methoxybenzo[d]oxadiazole (Bioisostere) |
| Absorption | Likely good passive diffusion due to higher lipophilicity. | May have lower passive diffusion. |
| Distribution | Potentially wider distribution, including the central nervous system. | May have more limited distribution. |
| Metabolism | The methoxy group is a potential site of O-demethylation. | The methoxy group is a potential site of O-demethylation. |
| Excretion | Data not available. | Data not available. |
Experimental Protocols for Head-to-Head Comparison
To provide a definitive comparison, the following experimental protocols are recommended.
Physicochemical Property Determination
-
LogP Determination (Shake-Flask Method):
-
Prepare a saturated solution of the test compound in a biphasic system of n-octanol and water.
-
Agitate the mixture until equilibrium is reached.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.
-
-
Aqueous Solubility Determination:
-
Add an excess amount of the solid compound to a known volume of purified water or a relevant buffer system.
-
Agitate the suspension at a constant temperature until equilibrium is achieved (typically 24-48 hours).
-
Filter the suspension to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, LC-MS).
-
In Vitro Biological Assays
-
MAO-A Inhibition Assay (Fluorometric):
-
Prepare a reaction mixture containing recombinant human MAO-A enzyme, a suitable buffer, and the test compound at various concentrations.
-
Initiate the reaction by adding a fluorogenic MAO-A substrate (e.g., kynuramine).
-
Monitor the increase in fluorescence over time, which corresponds to the formation of the product.
-
Calculate the percentage of inhibition at each concentration of the test compound and determine the IC₅₀ value.
-
-
Serotonin Reuptake Inhibition Assay (Cell-based):
-
Culture cells expressing the human serotonin transporter (hSERT).
-
Pre-incubate the cells with the test compound at various concentrations.
-
Add radiolabeled serotonin ([³H]5-HT) to the cells and incubate to allow for uptake.
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of serotonin uptake and determine the IC₅₀ value.
-
In Vivo Pharmacokinetic Study
-
Rodent Pharmacokinetic Profiling:
-
Administer the test compound to a cohort of rodents (e.g., mice or rats) via the desired route (e.g., intravenous and oral).
-
Collect blood samples at predetermined time points post-administration.
-
Process the blood samples to obtain plasma.
-
Extract the test compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
-
Signaling Pathway Visualizations
To better understand the potential mechanisms of action, the following diagrams illustrate the key signaling pathways associated with the proposed molecular targets.
Caption: MAO-A Signaling Pathway and Potential Inhibition.
Caption: PD-1/PD-L1 Immune Checkpoint Pathway and Potential Inhibition.
Conclusion
The bioisosteric replacement of sulfur with oxygen in the 5-Methoxybenzo[d]thiadiazole scaffold to yield 5-Methoxybenzo[d]oxadiazole presents a compelling strategy for modulating its pharmacological profile. While current data suggests a potential shift from antidepressant to anticancer activity, a comprehensive head-to-head comparison using the outlined experimental protocols is necessary to fully elucidate the structure-activity relationships. This guide provides the foundational information and methodological framework for researchers to undertake such a comparative study, ultimately accelerating the discovery of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
- 3. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Buy 5-Chloro-4-methylbenzo[c][1,2,5]thiadiazole [smolecule.com]
- 6. chemscene.com [chemscene.com]
- 7. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]
- 8. Applications of 1,2,5-Oxadiazole_Chemicalbook [chemicalbook.com]
- 9. [PDF] Synthesis and Antidepressant Activity Profile of Some Novel Benzothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 10. Synthesis and Antidepressant Activity Profile of Some Novel Benzothiazole Derivatives [ouci.dntb.gov.ua]
- 11. Synthesis and Antidepressant Activity Profile of Some Novel Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Antidepressant Activity Profile of Some Novel Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. PD-L1 expression and PD-1 checkpoint pathway in cancer - Cancer: overview - Immunoway [immunoway.com]
- 18. PD-1 and PD-L1/PD-L2 Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
Safety Operating Guide
Safe Disposal of 5-Methoxybenzo[d]thiadiazole: A Guide for Laboratory Professionals
Safe Disposal of 5-Methoxybenzo[d][1][2][3]thiadiazole: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the proper disposal procedures for 5-Methoxybenzo[d][1][2]thiadiazole, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to these protocols to minimize risks associated with this chemical.
The primary route for the disposal of 5-Methoxybenzo[d][1][2]thiadiazole and its containers is through an approved waste disposal plant.[2] It is imperative that all national and local regulations regarding chemical waste are strictly followed. Chemical waste should not be mixed with other substances and should remain in its original or appropriately labeled container.
Hazard Summary and Disposal Considerations
Before handling, it is crucial to be aware of the potential hazards associated with 5-Methoxybenzo[d][1][2]thiadiazole and similar compounds. While a specific Safety Data Sheet (SDS) for the 5-methoxy derivative was not identified, data for structurally related benzothiadiazoles indicate several risks that must be managed during disposal.
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity | Harmful if swallowed.[2] | Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[2] |
| Skin Sensitization/Irritation | May cause an allergic skin reaction or skin irritation.[1][2] | Wear protective gloves and clothing.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][2] | Wear eye protection, such as safety glasses or goggles.[1][2] |
| Mutagenicity & Carcinogenicity | Suspected of causing genetic defects and cancer. | Obtain special instructions before use and do not handle until all safety precautions have been read and understood. |
| Environmental Hazards | Harmful to aquatic life, with potential for long-lasting effects. | Avoid release to the environment. Do not let the product enter drains. |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of 5-Methoxybenzo[d][1][2]thiadiazole.
1. Personal Protective Equipment (PPE):
-
Before initiating the disposal process, ensure you are wearing the appropriate PPE. This includes:
2. Waste Segregation and Storage:
-
Do not mix 5-Methoxybenzo[d][1][2]thiadiazole with other chemical waste unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Keep the chemical in its original, tightly closed container.[2] If the original container is compromised, transfer the waste to a new, compatible, and clearly labeled container. The label should include the full chemical name and associated hazard symbols.
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
3. Consultation and Documentation:
-
Contact your institution's EHS or a licensed professional waste disposal service to arrange for pickup and disposal.[3]
-
Provide them with a copy of the Safety Data Sheet (if available) or all known hazard information.
-
Complete all necessary waste disposal forms as required by your institution and local regulations.
4. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.[1]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal.[1] Avoid creating dust.[1]
-
Clean the spill area thoroughly with soap and water.
-
Report the spill to your EHS department.
Personal protective equipment for handling 5-Methoxybenzo[d][1,2,3]thiadiazole
Essential Safety and Handling Guide for 5-Methoxybenzo[d][1][2][3]thiadiazole
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Methoxybenzo[d][1][2][3]thiadiazole was found. The following guidance is based on the general properties and hazards of structurally similar thiadiazole and benzothiadiazole derivatives. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before commencing any work.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Methoxybenzo[d][1][2][3]thiadiazole.
Hazard Assessment
Thiadiazole derivatives, as a class of compounds, may exhibit a range of biological activities and potential hazards. Based on data from similar compounds, 5-Methoxybenzo[d][1][2][3]thiadiazole should be treated as a potentially hazardous substance.
Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Skin and Eye Irritation: May cause irritation upon contact.
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling 5-Methoxybenzo[d][1][2][3]thiadiazole. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves (double-gloving recommended) | Safety Glasses with Side Shields or Goggles | N95 or higher-rated respirator if not in a ventilated enclosure | Lab Coat |
| Solution Preparation and Handling | Chemical Fume Hood | Nitrile or Neoprene Gloves | Chemical Splash Goggles or Face Shield | Not generally required if handled in a fume hood | Lab Coat |
| Running Reactions | Chemical Fume Hood | Nitrile or Neoprene Gloves | Chemical Splash Goggles or Face Shield | Not generally required if handled in a fume hood | Lab Coat |
| Work-up and Purification | Chemical Fume Hood | Nitrile or Neoprene Gloves | Chemical Splash Goggles or Face Shield | Not generally required if handled in a fume hood | Lab Coat |
| Spill Cleanup | N/A | Heavy-duty Nitrile or Neoprene Gloves | Chemical Splash Goggles and Face Shield | Air-purifying respirator with appropriate cartridges | Chemical-resistant Apron or Coveralls |
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation and Weighing:
-
Designate a specific area within a chemical fume hood for handling 5-Methoxybenzo[d][1][2][3]thiadiazole.
-
Ensure all necessary PPE is worn correctly before handling the compound.
-
When weighing the solid compound, use a ventilated balance enclosure or perform the task in a fume hood to minimize inhalation exposure.
-
Use spatulas and other tools dedicated to this compound to prevent cross-contamination.
3.2. Dissolution and Reaction:
-
Add the solid compound to the solvent slowly and carefully within the fume hood.
-
If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.
-
Maintain constant vigilance over the reaction, ensuring it is proceeding as expected.
3.3. Work-up and Purification:
-
All work-up and purification steps (e.g., extractions, chromatography) must be performed within a chemical fume hood.
-
Handle all glassware and equipment that has been in contact with the compound with appropriate gloves.
Emergency Procedures
| Exposure Type | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE as outlined in the PPE table for spill cleanup.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For large spills, contact your institution's environmental health and safety department immediately.
Disposal Plan
All waste containing 5-Methoxybenzo[d][1][2][3]thiadiazole must be treated as hazardous chemical waste.
5.1. Waste Segregation:
-
Solid Waste: Contaminated consumables (e.g., gloves, paper towels, weighing paper) and excess solid compound should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
5.2. Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "5-Methoxybenzo[d][1][2][3]thiadiazole," and a list of any other components in the waste.
5.3. Storage and Disposal:
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for pickup and disposal by your institution's certified hazardous waste management provider.
Visual Workflow for Handling 5-Methoxybenzo[d][1][2][3]thiadiazole
The following diagram illustrates the logical workflow for the safe handling and disposal of 5-Methoxybenzo[d][1][2][3]thiadiazole.
Caption: Logical workflow for the safe handling and disposal of 5-Methoxybenzo[d][1][2][3]thiadiazole.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
